8-Fluoroquinolin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACADMXUUZZORGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734740 | |
| Record name | 8-Fluoroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342095-20-8 | |
| Record name | 8-Fluoroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoroquinolin-2-amine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the versatile quinoline scaffold with the modulating effects of a fluorine substituent, make it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its molecular characteristics, and presents detailed experimental protocols for their determination. While specific experimental data for this compound is not extensively available in public literature, this document leverages data from structurally analogous compounds and established scientific principles to provide reliable predictions and robust methodologies for its characterization.
Introduction: The Significance of this compound in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 8-position and an amine group at the 2-position of the quinoline nucleus in this compound creates a molecule with distinct electronic and steric properties. The electronegative fluorine atom can influence the basicity of the quinoline nitrogen and the amine group, impact metabolic stability, and enhance binding interactions with biological targets. The 2-amino group provides a key site for further chemical modification, allowing for the construction of diverse compound libraries. Consequently, a thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in the rational design and development of new therapeutic agents.[1]
Molecular Structure and Core Properties
The foundational characteristics of this compound are summarized below. These properties are essential for any experimental work involving this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | [1] |
| Molecular Weight | 162.16 g/mol | |
| CAS Number | 1342095-20-8 | [2] |
| Appearance | White to off-white solid (predicted) |
Molecular Structure:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties and Their Implications
| Property | Predicted Value/Range | Rationale and Implications for Drug Development |
| Melting Point (°C) | 150 - 170 | The planar, aromatic structure with potential for hydrogen bonding suggests a relatively high melting point. A defined melting point is an indicator of purity. |
| Boiling Point (°C) | > 300 | High molecular weight and polarity suggest a high boiling point, typical for quinoline derivatives. |
| Aqueous Solubility | Low to moderate | The aromatic core is hydrophobic, but the amino group and quinoline nitrogen can be protonated at physiological pH, which would increase solubility. The fluorine atom may slightly decrease aqueous solubility.[3] |
| pKa (of the conjugate acid) | 4.0 - 5.0 | The electron-withdrawing fluorine atom at the 8-position is expected to decrease the basicity of the quinoline nitrogen compared to 8-aminoquinoline. The 2-amino group's basicity will also be influenced. This pKa range is crucial for predicting the ionization state in different biological compartments. |
| LogP | 2.0 - 3.0 | The presence of the fluorine atom increases lipophilicity compared to the parent amine. A LogP in this range often correlates with good membrane permeability. |
Experimental Determination of Physicochemical Properties: Protocols and Workflows
Accurate experimental determination of the physicochemical properties is essential for building robust structure-activity relationships (SAR) and for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the physicochemical characterization of this compound.
Detailed Experimental Protocols
Hypothetical Synthetic Pathway:
References
An In-depth Technical Guide to 8-Fluoroquinolin-2-amine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 8-Fluoroquinolin-2-amine (CAS No. 1342095-20-8), a crucial heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, plausible synthetic routes, physicochemical characteristics, and its strategic importance in the synthesis of bioactive molecules, particularly kinase inhibitors and other therapeutic agents. This document is structured to provide not just data, but expert insights into the causality behind its utility and application.
Core Chemical Identity and Physicochemical Profile
This compound is a fluorinated aromatic amine built on a quinoline scaffold. The presence of the fluorine atom at the 8-position and the amine group at the 2-position significantly influences its electronic properties, reactivity, and potential for forming targeted interactions in biological systems.
Molecular Structure
The fundamental structure of this compound is depicted below. The strategic placement of the fluorine and amine substituents creates a unique platform for synthetic elaboration.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
While comprehensive experimental data for this specific intermediate is not widely published, we can consolidate known information and provide expert estimations based on closely related analogs. This approach is standard in early-phase research and development for anticipating compound behavior.
| Property | Value / Expected Value | Source / Basis |
| CAS Number | 1342095-20-8 | [1] |
| Molecular Formula | C₉H₇FN₂ | [2] |
| Molecular Weight | 162.17 g/mol | [1] |
| Appearance | White to off-white or yellow solid | Inferred from analogs |
| Melting Point | ~130-140 °C (estimated) | Analog Data (2-Aminoquinoline: 131.5-132.5 °C)[3] |
| Boiling Point | >300 °C (estimated) | Analog Data (8-Fluoroquinoline: 148 °C @ 30 Torr)[4] |
| Solubility | Soluble in DMSO, DMF, and hot alcohols; limited solubility in water. | General solubility for heterocyclic amines |
| pKa (Conjugate Acid) | ~4-5 (estimated) | Analog Data (8-Fluoroquinoline pKa: 1.93)[4] |
Expertise Insight: The introduction of an amino group at the 2-position, a conjugated 'vinylogous guanidine' type system, is expected to increase the basicity compared to the parent 8-fluoroquinoline. The fluorine at the 8-position acts as a weak electron-withdrawing group, which may slightly decrease the basicity of the quinoline nitrogen but enhances the potential for specific halogen bonding interactions in a biological target.
Proposed Synthetic Strategy: The Friedländer Annulation
While the exact commercial synthesis protocol for this compound is likely proprietary, a chemically sound and adaptable laboratory-scale synthesis can be proposed based on the classical Friedländer annulation. This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or nitrile).
For this compound, a logical approach is the reaction of 2-amino-3-fluorobenzaldehyde with acetonitrile under basic or acidic conditions. The causality of this choice lies in the high reactivity of the aldehyde and the acidic α-protons of acetonitrile, which can be deprotonated to initiate the condensation cascade.
Caption: Proposed Friedländer synthesis workflow for this compound.
Self-Validating Protocol Steps (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or DMSO.
-
Reagent Addition: Add an excess of acetonitrile (5-10 eq) to the solution. To this mixture, add a catalytic amount of a strong base (e.g., powdered KOH, 0.2 eq) or an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Causality: The choice between base or acid catalysis depends on substrate stability and can be optimized. Base catalysis deprotonates acetonitrile, forming a nucleophile. Acid catalysis activates the carbonyl group of the aldehyde towards nucleophilic attack.
-
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction may take several hours to reach completion.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a mild base (e.g., NaHCO₃ solution). If a base catalyst was used, neutralize with dilute acid (e.g., 1M HCl). The product may precipitate upon cooling or neutralization.
-
Purification: The crude product can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Trustworthiness: The purity of the final compound must be validated by analytical techniques such as NMR spectroscopy and mass spectrometry, as described in the next section.
-
Spectroscopic Characterization (Expected)
For a researcher, confirming the structure and purity of a synthesized or purchased intermediate is paramount. Below are the expected spectroscopic signatures for this compound.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (4H): Multiple signals in the δ 6.5-8.0 ppm range. Protons on the quinoline ring will exhibit characteristic doublet and triplet splitting patterns (J-coupling). The proton adjacent to the fluorine atom (H7) will show additional coupling to ¹⁹F. - Amine Protons (2H): A broad singlet (δ ~5.0-6.0 ppm) which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons (9C): Nine distinct signals in the δ 100-160 ppm range. The carbon directly bonded to fluorine (C8) will appear as a doublet with a large ¹JCF coupling constant (~240-260 Hz). Other carbons in proximity will show smaller ²JCF and ³JCF couplings. The carbon bearing the amine group (C2) will be significantly shielded. |
| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with adjacent aromatic protons (H7). Its chemical shift will be characteristic of a fluoroaryl group. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z = 163.07, corresponding to the protonated molecule (C₉H₈FN₂⁺). |
Expertise Insight: ¹⁹F NMR is a uniquely powerful tool for fluorinated compounds. It provides a clean spectrum with a wide chemical shift range, making it excellent for purity assessment and confirming the presence and electronic environment of the fluorine atom. The observation of C-F coupling in the ¹³C NMR spectrum is a definitive structural confirmation.
Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold. The amino group at the 2-position serves as a key synthetic handle for elaboration, allowing medicinal chemists to append various side chains, linkers, and pharmacophores to explore structure-activity relationships (SAR).
Role as a Kinase Inhibitor Building Block
The quinoline core is a "privileged scaffold" found in numerous FDA-approved kinase inhibitors. The nitrogen atom at the 1-position often acts as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP.
Caption: Logical workflow for using this compound in kinase inhibitor design.
-
Synthetic Elaboration: The primary amine at C2 can be readily acylated, alkylated, or used in reductive amination and coupling reactions to attach diverse functional groups. This allows for the systematic exploration of the solvent-exposed regions of a kinase active site.
-
Fluorine's Role: The fluorine at C8 is not merely a placeholder. It can block metabolic attack at that position, improving pharmacokinetic properties. Furthermore, its electronegativity can modulate the pKa of the quinoline ring system and potentially form favorable orthogonal dipole or halogen-bonding interactions with the protein target, enhancing binding affinity and selectivity.
-
Relevant Targets: While direct biological data for this compound is scarce, derivatives of related fluoroquinolines have been investigated as inhibitors of targets like Histone Deacetylases (HDACs) and other protein kinases.[5][6] For example, the clinical candidate CHR-3996, an HDAC inhibitor, incorporates a (6-fluoroquinolin-2-yl)methylamino moiety, highlighting the value of the 2-amino-fluoroquinoline scaffold in generating potent and selective enzyme inhibitors.[5][6]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classification: The compound is classified as an irritant.[2] Based on analogs like 8-aminoquinoline, it should be considered harmful if swallowed and a skin and strong eye irritant.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
This compound represents a strategically important intermediate for the modern medicinal chemist. While detailed public data on the compound itself is limited, its structure provides a rich platform for synthetic innovation. The combination of the reactive amine handle, the bio-relevant quinoline core, and the modulating effects of the fluorine substituent makes it a high-value building block for generating libraries of novel compounds aimed at complex biological targets like protein kinases. Its logical application in drug design, guided by the principles outlined in this guide, allows researchers to harness its potential to develop next-generation therapeutics.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound Supplier & Distributor of CAS# [processpointchem.com]
- 3. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-FLUOROQUINOLINE | 394-68-3 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 8-Fluoroquinolin-2-amine: A Technical Guide for Researchers
Disclaimer: Direct experimental spectroscopic data (NMR, MS, IR) for 8-Fluoroquinolin-2-amine could not be located in a comprehensive search of publicly available scientific literature and databases. The following guide provides a detailed analysis based on established principles of spectroscopy and data from closely related, structurally analogous compounds to predict the expected spectroscopic properties of this compound. This information is intended to serve as a robust reference for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the quinoline scaffold, a privileged structure in drug discovery, combined with the strategic placement of a fluorine atom and an amino group, imparts unique physicochemical and biological properties. A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical and biological processes. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.
Molecular Structure and Predicted Spectroscopic Features
The structural framework of this compound forms the basis for predicting its spectroscopic behavior. The quinoline ring system provides a rigid aromatic core, while the fluorine and amine substituents introduce distinct electronic effects that influence the chemical environment of the constituent atoms.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known chemical shifts of substituted quinolines and the predictable electronic effects of the fluorine and amine substituents.[1]
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The fluorine atom at the C8 position will introduce through-space and through-bond couplings to nearby protons, most notably H7.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 8.0 | d | 1H | H4 |
| ~7.2 - 7.4 | t | 1H | H6 |
| ~7.0 - 7.2 | dd | 1H | H5 |
| ~6.8 - 7.0 | d | 1H | H3 |
| ~6.6 - 6.8 | dd | 1H | H7 |
| ~5.0 - 6.0 | br s | 2H | -NH₂ |
d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet
Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon attached to the electronegative fluorine (C8) is expected to show a large one-bond C-F coupling constant.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~160 - 165 (d, ¹JCF ≈ 240-260 Hz) | C8 |
| ~155 - 160 | C2 |
| ~145 - 150 | C8a |
| ~135 - 140 | C4 |
| ~125 - 130 | C4a |
| ~120 - 125 | C6 |
| ~115 - 120 (d, ²JCF ≈ 15-25 Hz) | C7 |
| ~110 - 115 (d, ³JCF ≈ 5-10 Hz) | C5 |
| ~105 - 110 | C3 |
d = doublet, JCF = carbon-fluorine coupling constant
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₇FN₂), the expected molecular weight is approximately 162.06 g/mol .
Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be prominent. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals.
| m/z (Predicted) | Interpretation |
| 162 | Molecular ion [M]⁺ |
| 145 | [M - NH₃]⁺ |
| 135 | [M - HCN]⁺ |
| 118 | [M - HCN - NH₃]⁺ |
The fragmentation of aromatic amines often involves alpha-cleavage, though in a rigid system like quinoline, ring fragmentation is more complex.[2][3] The presence of fluorine can also influence the fragmentation pathways.[4]
Caption: Predicted primary fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.[5][6]
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1650 - 1600 | N-H bend | Primary Amine (-NH₂) |
| 1620 - 1580 | C=C and C=N stretch | Aromatic Ring |
| 1250 - 1000 | C-F stretch | Aryl-F |
The presence of a primary amine will be indicated by a pair of bands in the N-H stretching region. The C-F stretch typically appears as a strong band in the fingerprint region.
Experimental Protocols
While specific experimental data for this compound is not available, the following are general methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse sequences for ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) should be employed.[7]
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe, or for volatile compounds, through a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl, KBr). Attenuated Total Reflectance (ATR) is another common technique for solid samples.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, MS, and IR data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a valuable resource for the scientific community. Researchers working with this compound can use this guide for initial identification, to aid in the interpretation of experimental data, and as a foundation for further structural and functional studies. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.
References
- 1. tsijournals.com [tsijournals.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Background of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry and materials science.[1][2][3] Its derivatives have demonstrated a vast array of biological activities, leading to the development of numerous therapeutic agents.[4][5][6][7][8] This technical guide provides a comprehensive exploration of the discovery and historical background of substituted quinolines, delving into their initial isolation, the elucidation of their structure, and the development of seminal synthetic methodologies that paved the way for their widespread application.
The Dawn of Quinoline: From Coal Tar to Structural Elucidation
The story of quinoline begins in the mid-19th century, a period of burgeoning exploration in the field of organic chemistry.
Initial Isolation and Early Observations
In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol".[9] A few years later, in 1842, French chemist Charles Gerhardt obtained a compound by the dry distillation of the antimalarial alkaloid quinine with a strong base, which he termed "Chinolein" or "Chinolin".[9] Initially, these were thought to be distinct substances due to differences in their reactivity. However, August Hofmann later demonstrated that these were, in fact, the same compound, and the observed discrepancies were due to impurities.[9] This realization marked a pivotal moment, linking a coal tar derivative to a medicinally vital natural product and hinting at the therapeutic potential of this new class of compounds.
Unraveling the Structure
The determination of quinoline's structure was a significant challenge for chemists of the era. It was not until 1869 that August Kekulé, renowned for his work on the structure of benzene, proposed the correct bicyclic structure of a benzene ring fused to a pyridine ring.[10] This structural hypothesis provided the foundational framework for understanding the chemical properties and reactivity of quinoline, paving the way for the development of synthetic routes to its derivatives.
Foundational Synthetic Methodologies
The ability to synthesize quinolines and their substituted analogs in the laboratory was a critical step in unlocking their full potential. Several classical "named" reactions were developed in the late 19th century, many of which are still in use today.
The Skraup Synthesis (1880)
Developed by Zdenko Hans Skraup, this was one of the earliest and most impactful methods for synthesizing the quinoline core.[1][3] The reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][11]
Causality Behind Experimental Choices:
-
Glycerol and Sulfuric Acid: The dehydration of glycerol by concentrated sulfuric acid in situ generates acrolein (propenal).[11] This α,β-unsaturated aldehyde is the key electrophile in the reaction.
-
Aniline: The aniline acts as the nucleophile, undergoing a Michael addition to the acrolein.
-
Nitrobenzene: This serves as an oxidizing agent to aromatize the initially formed dihydroquinoline intermediate to the stable quinoline ring system.[11]
-
Ferrous Sulfate: Often added to moderate the highly exothermic reaction.[11]
Experimental Protocol: A Generalized Skraup Synthesis
-
Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of the aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Oxidant: Slowly and cautiously add nitrobenzene to the reaction mixture. The reaction is often initiated by gentle heating.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
Workup: After cooling, pour the reaction mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or chloroform).
-
Purification: Purify the crude product by distillation or chromatography.
Logical Relationship Diagram: Skraup Synthesis
Caption: Workflow of the Skraup Synthesis.
The Doebner-von Miller Reaction (1881)
This method is a variation of the Skraup synthesis that allows for the preparation of 2- and 4-substituted quinolines. It utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the acid-catalyzed condensation of two equivalents of an aldehyde or a ketone.
The Combes Quinoline Synthesis (1888)
The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines.[1][12] It involves the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[12]
Experimental Protocol: A Generalized Combes Synthesis
-
Condensation: React the aniline with a β-diketone (e.g., acetylacetone) with or without a catalyst to form an enamine intermediate (a Schiff base). This step often involves the removal of water.
-
Cyclization: Treat the enamine intermediate with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heat to induce cyclization and dehydration.
-
Workup and Purification: Neutralize the reaction mixture, extract the product, and purify by recrystallization or chromatography.
Signaling Pathway Diagram: Combes Synthesis Mechanism
Caption: Mechanism of the Combes Synthesis.
The Friedländer Synthesis (1882)
The Friedländer synthesis is a straightforward and widely used method for producing substituted quinolines.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or ester).[1]
Trustworthiness of the Protocol: The self-validating nature of this reaction lies in the formation of a stable, aromatic quinoline ring as the thermodynamic sink of the reaction, driving the equilibrium towards the product.
Other Foundational Syntheses
Several other classical methods have been instrumental in the development of quinoline chemistry:
-
Conrad-Limpach Synthesis: Utilizes anilines and β-ketoesters.[9]
-
Pfitzinger Reaction: Employs isatin and a carbonyl compound to yield quinoline-4-carboxylic acids.[1][2][3]
-
Gould-Jacobs Reaction: Starts from an aniline and ethyl ethoxymethylenemalonate.[9]
The Rise of Substituted Quinolines in Medicinal Chemistry
The development of these synthetic routes opened the floodgates for the exploration of substituted quinolines as therapeutic agents.
Antimalarial Agents: A Historical Mainstay
The structural similarity of quinoline to quinine, the first effective treatment for malaria, was not lost on chemists.[10] This led to the synthesis and evaluation of a vast library of quinoline derivatives for their antimalarial activity. A pivotal breakthrough was the development of chloroquine in the 1930s, a synthetic quinoline that proved to be a highly effective and widely used antimalarial drug for many years.[10] Other important antimalarial quinolines include primaquine and mefloquine.[3]
Expansion into Other Therapeutic Areas
Over time, the pharmacological potential of substituted quinolines has been shown to extend far beyond malaria.[8] They have been investigated and developed for a wide range of biological activities, including:
-
Anticancer: Certain quinoline derivatives exhibit potent anticancer properties.[4][5][6][7][8][13]
-
Antibacterial and Antifungal: The quinoline scaffold is present in a number of antimicrobial agents.[4][8]
-
Antiviral: Some quinoline-based compounds have shown promise as antiviral agents.[8]
-
Anti-inflammatory: Quinolines have been explored for their anti-inflammatory effects.[4][8][14]
-
Cardiovascular and Anticonvulsant: The diverse biological activities of quinolines also include applications in cardiovascular and neurological disorders.[4][5][6][8]
Modern Synthetic Advancements
While the classical named reactions remain valuable, modern organic synthesis has introduced more efficient, versatile, and environmentally benign methods for the preparation of substituted quinolines. These include transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, which allow for more precise and varied substitution patterns on the quinoline core.
Conclusion
From its serendipitous discovery in coal tar to its current status as a privileged scaffold in drug discovery, the journey of the substituted quinoline is a testament to the power of chemical synthesis and the intricate relationship between structure and biological function. The foundational synthetic methods developed over a century ago laid the groundwork for countless discoveries, and the continued innovation in synthetic chemistry ensures that the story of the substituted quinoline is far from over. This guide has provided a comprehensive overview of the historical context, key synthetic protocols, and the burgeoning applications of this remarkable class of compounds, offering valuable insights for researchers dedicated to the advancement of chemical and pharmaceutical sciences.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. biosynce.com [biosynce.com]
- 11. uop.edu.pk [uop.edu.pk]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of quinolines as selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Putative Mechanisms of Action of 8-Fluoroquinolin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. 8-Fluoroquinolin-2-amine is a synthetic compound of interest, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive exploration of plausible mechanistic theories for this compound, drawing upon the established activities of structurally related quinoline derivatives. We present several hypothesized mechanisms, including kinase inhibition, histone deacetylase (HDAC) inhibition, and receptor antagonism. For each theory, we provide the scientific rationale and detailed, field-proven experimental protocols to enable rigorous investigation. This document is intended to serve as a foundational resource for researchers aiming to characterize the biological function of this compound and unlock its therapeutic potential.
Part 1: Introduction to this compound and Rationale for Mechanistic Exploration
The quinoline ring system is a recurring motif in a multitude of compounds exhibiting significant biological effects, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of various substituents onto the quinoline core can dramatically influence the compound's pharmacological profile. In the case of this compound, the presence of a fluorine atom at the 8-position and an amine group at the 2-position suggests the potential for specific interactions with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the amino group can act as a key hydrogen bond donor or a site for further chemical modification.
Given the absence of direct studies on the mechanism of action of this compound, a logical starting point for investigation is to examine the known activities of analogous compounds. This guide will focus on three primary, plausible theories derived from existing literature on substituted quinolines.
Part 2: Hypothesized Mechanisms of Action and Experimental Validation
Theory 1: Kinase Inhibition
Expertise & Experience: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer[3][4]. The quinoline and quinazoline scaffolds are present in several approved and investigational kinase inhibitors. For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a novel and selective Aurora A kinase inhibitor[5]. The structural similarity between the fluoroquinazoline core and this compound provides a strong rationale for investigating the latter's potential as a kinase inhibitor.
Trustworthiness through Self-Validating Systems: To test this hypothesis, a multi-tiered experimental approach is recommended, starting with broad screening and progressing to more specific validation assays.
Experimental Protocols:
1. In Vitro Kinase Activity Assay (Luminescence-Based)
This assay provides a quantitative measure of kinase activity by detecting the amount of ADP produced during the phosphorylation reaction[3].
-
Materials:
-
Kinase of interest (a panel of kinases is recommended for initial screening).
-
Kinase substrate peptide.
-
ATP.
-
This compound.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit or similar.
-
White, opaque 96-well plates.
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO.
-
In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader[3].
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Cellular Assay for Target Engagement: Western Blot for Phosphorylated Proteins
If a specific kinase is identified as a target, the next step is to confirm that this compound can inhibit its activity within a cellular context. This can be achieved by measuring the phosphorylation status of a known downstream substrate of the kinase.
-
Materials:
-
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control (DMSO).
-
Lyse the cells on ice with lysis buffer containing phosphatase inhibitors[6][7].
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane[6][8].
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Strip the membrane and re-probe with an antibody against the total protein to serve as a loading control[9].
-
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein with increasing concentrations of this compound indicates target engagement.
Data Presentation:
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | [Insert Value] | 5 |
| Kinase B | [Insert Value] | 10 |
| Kinase C | [Insert Value] | 20 |
| Aurora A | [Insert Value] | [Insert Value] |
Mandatory Visualization:
Caption: Hypothetical kinase inhibition by this compound.
Theory 2: Histone Deacetylase (HDAC) Inhibition
Expertise & Experience: HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents. A compound containing a 6-fluoroquinolin-2-yl moiety, CHR-3996, is a known class I selective HDAC inhibitor[10][11][12]. This structural precedent makes HDAC inhibition a plausible mechanism for this compound.
Trustworthiness through Self-Validating Systems: The investigation should begin with an in vitro enzymatic assay, followed by cellular assays to confirm the downstream effects of HDAC inhibition, such as histone hyperacetylation.
Experimental Protocols:
1. In Vitro HDAC Activity Assay (Fluorometric)
-
Materials:
-
Recombinant human HDAC enzymes (a panel of isoforms).
-
Fluorogenic HDAC substrate.
-
Assay buffer.
-
Developer solution.
-
This compound.
-
Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control.
-
Black, opaque 96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
Add the HDAC enzyme, assay buffer, and the test compound or control to the wells of a 96-well plate.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
2. Cellular Histone Acetylation Assay (Western Blot)
-
Procedure: This protocol is similar to the Western blot for phosphorylated proteins described above, with the following modifications:
-
Treat cells with this compound.
-
Use primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3).
-
-
Data Analysis: An increase in the ratio of acetylated histone to total histone indicates HDAC inhibition.
Mandatory Visualization:
Caption: Experimental workflow for validating HDAC inhibition.
Theory 3: Receptor Antagonism
Expertise & Experience: Certain quinoline derivatives, particularly 8-hydroxyquinolines, have been shown to act as antagonists for G-protein coupled receptors (GPCRs) like the histamine receptor 2 (HRH2)[13][14][15][16][17]. While this compound lacks the hydroxyl group, the quinoline core itself can participate in binding to receptor pockets. Molecular docking studies suggest that the 8-hydroxyquinoline scaffold binds to the histamine binding pocket of HRH2[15]. It is conceivable that this compound could act as an antagonist for HRH2 or other related receptors.
Trustworthiness through Self-Validating Systems: This hypothesis can be tested using receptor binding assays and functional cellular assays that measure the downstream signaling of the receptor.
Experimental Protocols:
1. Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., HRH2).
-
Radiolabeled ligand specific for the receptor.
-
This compound.
-
Known antagonist as a positive control.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the ability of this compound to displace the radiolabeled ligand and calculate its binding affinity (Ki).
2. Functional Cellular Assay (e.g., cAMP Assay for Gs-coupled receptors like HRH2)
-
Materials:
-
Cells expressing the receptor of interest.
-
Agonist for the receptor.
-
This compound.
-
cAMP assay kit.
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known agonist of the receptor.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit.
-
-
Data Analysis: An antagonist will inhibit the agonist-induced increase in cAMP. Plot the cAMP levels against the concentration of this compound to determine its IC50 for functional inhibition.
Part 3: General Cellular Effects and Downstream Consequences
Regardless of the primary molecular target, it is crucial to assess the overall effect of this compound on cell viability and proliferation.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[18][19][20][21].
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight[20].
-
Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[18][20].
-
Remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals[21][22].
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[19].
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader[18].
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualization:
Caption: Overall strategy for elucidating the mechanism of action.
Part 4: Conclusion and Future Directions
This guide outlines a structured and technically sound approach to investigating the mechanism of action of this compound. By systematically testing the hypotheses of kinase inhibition, HDAC inhibition, and receptor antagonism, researchers can build a comprehensive understanding of this compound's biological activity. The provided protocols are robust and widely used in the field, ensuring the generation of reliable and interpretable data. Positive results in any of these areas will pave the way for more detailed studies, including structure-activity relationship (SAR) analysis, in vivo efficacy models, and potential lead optimization for drug development.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Insight into the Mode of Action of 8-Hydroxyquinoline-Based Blockers on the Histamine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT (Assay protocol [protocols.io]
Introduction: The Strategic Importance of 8-Fluoroquinolin-2-amine
An In-Depth Technical Guide to 8-Fluoroquinolin-2-amine for Advanced Research
This guide provides an in-depth technical overview of this compound, a critical building block in modern medicinal chemistry and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its procurement, handling, and application.
This compound is a heterocyclic aromatic amine belonging to the quinoline family. Its structure is distinguished by a fluorine atom at the 8-position and an amine group at the 2-position of the quinoline ring system. This specific substitution pattern imparts unique chemical properties that make it a highly valuable intermediate in organic synthesis.[1] The strategic placement of the fluorine atom can significantly modulate the physicochemical properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. The amine group serves as a versatile synthetic handle for constructing more complex molecular architectures.
Consequently, this compound is frequently employed as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its primary applications are found in medicinal chemistry and pharmaceutical development, where it serves as a scaffold for creating novel therapeutic agents, particularly in areas like targeted cancer therapy research.[2]
Physicochemical Properties and Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic and physical data. While specific data can vary slightly by supplier, the core characteristics remain consistent.
| Property | Value | Source |
| CAS Number | 1342095-20-8 | [2][3] |
| Molecular Formula | C₉H₇FN₂ | [1][3] |
| Molecular Weight | 162.17 g/mol | [3] |
| Appearance | Typically a white to off-white powder | [2] |
| Synonyms | 8-Fluoro-2-aminquinoline, 8-Fluoroquinolin-2-ylamine | [1] |
Structural Influence on Reactivity: The quinoline core is an electron-deficient aromatic system. The amine group at the 2-position is a strong electron-donating group, activating the ring towards certain electrophilic substitutions and providing a nucleophilic site for further functionalization. Conversely, the fluorine atom at the 8-position is an electron-withdrawing group that can influence the acidity of nearby protons and the overall electronic distribution of the molecule, thereby affecting its reactivity and potential for intermolecular interactions in drug-receptor binding.
Spectroscopic Characterization: Standard analytical techniques are employed to verify the structure and purity of the compound. While a specific, published spectrum for this exact molecule is not readily available in the provided search results, characterization would rely on:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons in the molecule. The spectra of quinoline derivatives are well-documented and serve as a reference.[4][5][6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight by identifying the molecular ion peak (m/z).[7]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches from the amine group and C-F stretches.[4][5]
Synthesis and Reaction Pathways
The synthesis of substituted quinolines like this compound typically follows established methodologies in heterocyclic chemistry. While the exact proprietary synthesis used by commercial suppliers may vary, general methods such as the Skraup or Friedländer syntheses are common for creating the core quinoline ring system, followed by functional group manipulations to introduce the amine and fluorine moieties.[8] The diagram below illustrates a generalized workflow for producing functionalized quinoline derivatives.
Caption: Generalized synthetic workflow for substituted quinolines.
Applications in Drug Discovery
This compound is a valuable building block primarily due to the established biological activity of the quinoline scaffold. Quinoline derivatives are known to possess a wide range of pharmacological properties, including antibacterial, anticancer, and neuroprotective activities.[8][9]
-
Kinase Inhibitors: The fluorinated quinoline amine scaffold is noted for its ability to improve binding affinity to various protein kinases, making it a key component in the development of targeted cancer therapies.[2]
-
Histone Deacetylase (HDAC) Inhibitors: While not a direct match, the related 6-fluoroquinolin-2-yl moiety is a core component of CHR-3996, a potent and selective Class I HDAC inhibitor that has undergone clinical investigation.[9][10][11] This highlights the utility of the fluoro-amino-quinoline scaffold in designing enzyme inhibitors.
-
Antimicrobial Agents: The core quinoline structure is foundational to many antimicrobial and antifungal compounds.[8] Derivatives of this compound can be explored for the development of novel anti-infective agents.[2]
-
GPCR Ligands: The broader 8-hydroxyquinoline scaffold (a related structure) has been identified as a novel blocker for the Histamine H₂ receptor, demonstrating the potential of quinoline derivatives to interact with G-protein coupled receptors.[12]
Commercial Availability and Supplier Analysis
This compound is commercially available from several specialized chemical suppliers who cater to the research and development sector. When sourcing this material, it is crucial to consider purity, available quantities, and the quality of documentation provided.
| Supplier | Product Number | Purity | Available Quantities | CAS Number |
| ChemUniverse | P88437 | 95% | 250 mg | 1342095-20-8[3] |
| ChemShuttle | - | High Purity | Custom/Scalable | 1342095-20-8[2] |
| ProcessPointChemicals | - | High Purity | kg, lb | -[1] |
| Cenmed Enterprises | C007B-524330 | - | - | -[13] |
| CP Lab Safety | - | 95% | 100 mg (for 3-amino and 7-amino isomers) | -[14][15] |
Note: Data is compiled from publicly available supplier information. Researchers should always request a specific Certificate of Analysis (CoA) for their purchased lot.
Experimental Protocols: Safety, Handling, and Quality Control
As a Senior Application Scientist, I cannot overstate the importance of a rigorous, self-validating protocol for handling and qualifying incoming chemical reagents. The integrity of your experimental data depends on the quality of your starting materials.
Safety and Handling
This compound is classified as an irritant.[1] Handling should be guided by established safety protocols for chemical reagents.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[16][17] Ensure that an eyewash station and safety shower are readily accessible.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or goggles.[16][18]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[16] For long-term stability, storage under an inert atmosphere is recommended to prevent degradation.[16] Proper storage may also require temperatures below 10°C in a dry environment.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[16]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[16][17]
Incoming Material Quality Control (QC) Workflow
This workflow ensures that the material received from a supplier meets the required specifications for your research.
Caption: A self-validating QC workflow for incoming reagents.
Step-by-Step QC Protocol:
-
Documentation Review: Upon receipt, immediately log the material's lot number. Scrutinize the supplier's Certificate of Analysis (CoA) for reported purity, identity confirmation data (e.g., NMR, MS), and date of analysis.
-
Visual Inspection: Check that the material's appearance (e.g., off-white powder) and physical form match the description.[2] Note any discoloration or clumps, which could indicate degradation or moisture.
-
Solubility Test: Prepare a stock solution in a common research solvent like DMSO. The material should dissolve completely at the expected concentration. Any insolubility may indicate impurities.
-
Identity Confirmation:
-
Primary Method (¹H NMR): Acquire a proton NMR spectrum of the sample. Compare the resulting spectrum to a reference spectrum or theoretical chemical shifts. The presence and pattern of peaks corresponding to the aromatic and amine protons are key identifiers.
-
Alternative (LC-MS): If NMR is unavailable, use Liquid Chromatography-Mass Spectrometry to confirm the correct molecular weight.
-
-
Purity Assessment (HPLC): Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector. A high-purity sample should show one major peak with an area percentage corresponding to the supplier's claim (e.g., >95%).
This validation process ensures that any experimental anomalies are not due to substandard starting material, thereby strengthening the trustworthiness and reproducibility of your research.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its unique electronic and structural properties provide a robust scaffold for developing next-generation compounds. For the researcher, a comprehensive understanding of its properties, safe handling procedures, and a stringent approach to quality control are paramount. By adhering to the principles and protocols outlined in this guide, scientists can confidently leverage the synthetic potential of this compound to drive their discovery programs forward.
References
- 1. This compound Supplier & Distributor of CAS# [processpointchem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. researchgate.net [researchgate.net]
- 5. open.uct.ac.za [open.uct.ac.za]
- 6. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cenmed.com [cenmed.com]
- 14. calpaclab.com [calpaclab.com]
- 15. calpaclab.com [calpaclab.com]
- 16. fishersci.com [fishersci.com]
- 17. mmbio.byu.edu [mmbio.byu.edu]
- 18. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 8-Fluoroquinolin-2-amine: Synthesis, Biological Evaluation, and Structure-Activity Relationships
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Promise of 8-Fluoroquinolin-2-amine
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] The versatility of the quinoline ring system allows for fine-tuning of its physicochemical and pharmacological properties through strategic chemical modifications, making it a fertile ground for drug discovery.[1]
Within this esteemed class of compounds, this compound emerges as a particularly intriguing starting point for the development of novel therapeutic agents. The introduction of a fluorine atom at the 8-position can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.[6] The 2-amino group provides a key handle for the introduction of diverse substituents, enabling the exploration of a vast chemical space and the optimization of interactions with biological targets.
This technical guide offers an in-depth exploration of the structural analogs and derivatives of this compound. We will delve into rational synthetic strategies, detail key experimental protocols for biological evaluation, and synthesize the current understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of molecules.
Core Synthesis Strategies: Building the this compound Scaffold and Its Derivatives
The synthesis of this compound and its derivatives typically follows a convergent approach, wherein the quinoline core is first constructed and then functionalized. A common and effective strategy involves the initial synthesis of an 8-fluoro-2-chloroquinoline intermediate, which then serves as a versatile precursor for the introduction of the 2-amino group and its subsequent modifications through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Synthesis of the 8-Fluoro-2-chloroquinoline Intermediate
A plausible and efficient route to 8-fluoro-2-chloroquinoline begins with a substituted aniline, such as 2-fluoroaniline. The quinoline ring system can be constructed through various classical methods, including the Skraup, Doebner-von Miller, or Friedländer synthesis. For instance, the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, offers a direct approach to substituted quinolines.
Once the 8-fluoro-substituted quinoline core is established, the introduction of a chlorine atom at the 2-position is a crucial step. This is often achieved by treating the corresponding quinolin-2-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the 2-Amino Moiety: Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination
The electron-deficient nature of the quinoline ring, further accentuated by the nitrogen heteroatom, makes the 2- and 4-positions susceptible to nucleophilic attack.[7] The 2-chloro substituent is an excellent leaving group, facilitating its displacement by a variety of nucleophiles, including amines.
Nucleophilic Aromatic Substitution (SNAr): A straightforward method for the synthesis of this compound is the direct reaction of 8-fluoro-2-chloroquinoline with ammonia or an ammonia equivalent. This reaction is typically carried out at elevated temperatures in a suitable solvent.
Buchwald-Hartwig Amination: For the synthesis of N-substituted derivatives, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide range of primary and secondary amines under relatively mild conditions. The use of specialized phosphine ligands is crucial for the efficiency of this transformation.
Experimental Protocol: Representative Buchwald-Hartwig Amination for the Synthesis of N-Aryl-8-fluoroquinolin-2-amines
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 8-fluoro-2-chloroquinoline (1.0 eq), the desired aryl amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-8-fluoroquinolin-2-amine.
Key Structural Analogs and Their Therapeutic Potential
The 2-amino group of this compound serves as a versatile anchor point for the introduction of a wide array of substituents, leading to a diverse library of structural analogs with distinct pharmacological profiles.
N-Aryl and N-Heteroaryl Derivatives as Kinase Inhibitors
A significant area of investigation for 2-aminoquinoline derivatives is their potential as protein kinase inhibitors.[8][9] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminoquinoline scaffold can be elaborated with various aryl and heteroaryl moieties to optimize interactions within the ATP-binding pocket of specific kinases. The 8-fluoro substituent can contribute to binding affinity through favorable interactions with the protein.
Derivatives with Aliphatic and Alicyclic Amines for Antimicrobial Applications
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[3][10] Derivatives of this compound bearing aliphatic or alicyclic amines at the 2-position are of interest for their potential antibacterial and antifungal activities. The fluorine atom at the 8-position can enhance the antimicrobial potency of these compounds.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
Understanding the structure-activity relationships of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents.
Key SAR Insights for Quinoline Derivatives:
-
Substitution at the 2-Position: The nature of the substituent at the 2-amino group is a critical determinant of biological activity. For kinase inhibitors, the introduction of specific aryl or heteroaryl groups can lead to potent and selective inhibition.[8] In the context of antimicrobial agents, the basicity and lipophilicity of the amine at the 2-position can significantly influence activity.
-
The Role of the 8-Fluoro Group: The fluorine atom at the 8-position can influence the pKa of the quinoline nitrogen, affecting its ability to form hydrogen bonds. It can also impact the overall lipophilicity of the molecule, which in turn affects cell permeability and target engagement. Furthermore, fluorine can block metabolic pathways, leading to improved pharmacokinetic properties.[6]
-
Substitution on the Quinoline Ring: Further modifications on the carbocyclic ring of the quinoline scaffold can also modulate biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system and influence its interaction with biological targets.
Pharmacological Evaluation: Protocols for Assessing Biological Activity
A thorough evaluation of the biological activity of novel this compound derivatives is essential to identify promising lead compounds.
In Vitro Kinase Inhibition Assays
To assess the potential of these compounds as kinase inhibitors, in vitro kinase assays are employed. These assays measure the ability of a compound to inhibit the activity of a specific kinase.
Experimental Protocol: General Kinase Inhibition Assay (e.g., using a luminescence-based method)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that produces a luminescent signal in the presence of the remaining ATP.
-
Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation and Visualization
To facilitate the analysis and comparison of the biological activities of different derivatives, quantitative data should be presented in a clear and organized manner.
Table 1: Representative Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R (Substitution at 2-amino) | Target Kinase | IC₅₀ (nM) |
| FA-01 | Phenyl | Kinase A | 150 |
| FA-02 | 4-Methoxyphenyl | Kinase A | 85 |
| FA-03 | 3-Chlorophenyl | Kinase A | 210 |
| FA-04 | Pyridin-2-yl | Kinase B | 75 |
| FA-05 | Thiazol-2-yl | Kinase B | 50 |
Table 2: Representative Antimicrobial Activity of this compound Derivatives
| Compound ID | R (Substitution at 2-amino) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| FA-06 | -NH₂ | 32 | 64 | >64 |
| FA-07 | -NH(CH₃) | 16 | 32 | 64 |
| FA-08 | -N(CH₃)₂ | 8 | 16 | 32 |
| FA-09 | Piperidin-1-yl | 4 | 8 | 16 |
| FA-10 | Morpholin-4-yl | 8 | 16 | 32 |
Visualizing Key Concepts
Diagrams are invaluable tools for illustrating complex relationships and workflows in drug discovery.
Caption: General synthetic workflow for this compound and its derivatives.
Caption: A typical workflow for the discovery and development of drugs based on the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive target for medicinal chemists. The strategic incorporation of a fluorine atom at the 8-position and the versatility of the 2-amino group provide ample opportunities for the fine-tuning of pharmacological properties.
Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate the structure-activity relationships. The exploration of novel substituents at the 2-amino position, as well as modifications on the carbocyclic ring, will be crucial for identifying compounds with enhanced potency, selectivity, and improved drug-like properties. Furthermore, detailed mechanistic studies will be essential to understand how these compounds interact with their biological targets at a molecular level, paving the way for the rational design of the next generation of quinoline-based therapeutics.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 8-Fluoroquinolin-2-amine
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 8-Fluoroquinolin-2-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the principles of chemical safety.
Understanding this compound: A Profile
This compound is a fluorinated aromatic amine with a quinoline backbone. Its chemical structure, featuring a fluorine atom at the 8-position and an amine group at the 2-position, imparts specific reactivity and biological properties that make it a valuable building block in medicinal chemistry and pharmaceutical development.[1] However, these same structural features also necessitate a thorough understanding of its potential hazards to mitigate risks effectively.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1342095-20-8 | [2][3][4] |
| Molecular Formula | C₉H₇FN₂ | [1][2][3][4] |
| Molecular Weight | 162.16 g/mol | [2][3][4] |
| Boiling Point | 308.6±22.0 °C (Predicted) | [3] |
| Density | 1.315±0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.58±0.50 (Predicted) | [3] |
Hazard Identification and Risk Assessment
A foundational element of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as an irritant and should be handled with care.[1]
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]
-
Potential for Sensitization: As with many aromatic amines, there is a potential for skin sensitization with repeated exposure.
Causality of Hazards: The amine group can be basic and reactive, while the aromatic quinoline ring system can interact with biological macromolecules. The fluorine substituent can alter the electronic properties of the molecule, potentially influencing its reactivity and toxicological profile.
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Mandatory PPE:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] This is crucial to prevent contact of dust or splashes with the eyes.
-
Hand Protection: Wear chemical-impermeable gloves.[2] Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the substance.
-
Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[2]
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[2] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
Safe Handling Procedures: Mitigating Exposure
Handling this compound requires a meticulous approach to minimize the risk of exposure through inhalation, ingestion, or skin contact.
Core Handling Principles:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] This is the primary engineering control to prevent the accumulation of airborne contaminants.
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[2] Use non-sparking tools to prevent ignition sources.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Avoid Ingestion: Never pipette by mouth. Keep food and drink out of the laboratory.
Step-by-Step Weighing Protocol:
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
PPE: Don all required PPE as outlined in Section 3.
-
Container Handling: Carefully open the container of this compound.
-
Transfer: Use a clean spatula to transfer the desired amount of the solid to a pre-tared weighing vessel. Perform this action slowly and deliberately to minimize dust generation.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood.
-
Sealing: Securely close the container of this compound.
-
Disposal: Dispose of any contaminated weighing paper or other disposable materials in the appropriate hazardous waste container.
Storage Requirements: Ensuring Stability and Safety
Proper storage is crucial for maintaining the integrity of this compound and preventing accidental release or reaction.
Storage Conditions:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatible Materials: Store apart from foodstuff containers and incompatible materials.[2] While specific reactivity data for this compound is limited, as a general precaution for amines, avoid strong oxidizing agents, acids, and acid chlorides.
-
Temperature: Avoid extreme temperatures.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures:
-
Inhalation: If inhaled, move the victim to fresh air.[2] If breathing is difficult, administer oxygen.[2] If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: If swallowed, rinse the mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention.[2]
Spill Response Protocol:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread dust.
-
Control Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the chemical to enter drains.[2]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]
Waste Disposal: Environmental Responsibility
The disposal of this compound and any associated contaminated materials must be handled with the utmost care to prevent environmental contamination. As a halogenated aromatic amine, it is considered hazardous waste.
Waste Disposal Protocol:
-
Segregation: Collect waste this compound and any materials contaminated with it in a designated, clearly labeled, and sealed hazardous waste container for "Halogenated Organic Waste."
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Treatment: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful byproducts.
Conclusion
The safe and responsible use of this compound is paramount in a research and development setting. By understanding its potential hazards, diligently using appropriate personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical compound. This guide serves as a foundational resource to foster a culture of safety and scientific excellence.
References
Methodological & Application
Application Notes and Protocols for the Use of 8-Fluoroquinolin-2-amine in Medicinal Chemistry
Introduction: The Strategic Value of the 8-Fluoroquinoline Scaffold
The quinoline ring system is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. The introduction of a fluorine atom at the 8-position of the quinoline core, coupled with an amino group at the 2-position, creates the versatile building block, 8-Fluoroquinolin-2-amine. This substitution pattern is of strategic importance for several reasons:
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atom can significantly influence the pKa of the quinoline nitrogen and the 2-amino group, affecting the molecule's overall basicity, lipophilicity (logP), and metabolic stability. These modifications are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
-
Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can serve as a hydrogen bond acceptor. These non-covalent interactions can lead to enhanced binding affinity and selectivity for the target protein.
-
Vector for Further Functionalization: The 2-amino group is a versatile synthetic handle, readily participating in a wide array of chemical transformations. This allows for the systematic exploration of the surrounding chemical space through the introduction of diverse substituents, a key strategy in structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of this compound as a key intermediate in drug discovery, offering detailed protocols for its synthesis and subsequent functionalization, and highlighting its application in the development of potent enzyme inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a medicinal chemistry program. The following table summarizes key computed and experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | - |
| Molecular Weight | 162.17 g/mol | - |
| Appearance | Pale yellow solid (predicted) | - |
| Melting Point | Not reported (predicted to be elevated due to aromaticity and H-bonding) | - |
| logP (calculated) | 1.8 ± 0.3 | ChemAxon |
| pKa (most basic) | 4.2 (predicted quinoline N) | ChemAxon |
| pKa (most acidic) | 16.5 (predicted amino N-H) | ChemAxon |
Synthetic Protocols: Accessing and Derivatizing the Scaffold
The true utility of this compound lies in its accessibility and the ease with which it can be elaborated into more complex molecular architectures. The following protocols provide robust methodologies for its synthesis and subsequent derivatization.
Protocol 1: Synthesis of this compound via Friedländer Annulation
The Friedländer synthesis is a classic and highly effective method for the construction of quinoline rings. This protocol outlines a plausible route to the title compound from commercially available starting materials. The causality behind this experimental design lies in the acid-catalyzed condensation of an o-aminobenzaldehyde derivative with a ketone bearing an α-methylene group, leading to a cyclization and dehydration cascade to form the quinoline core.
Workflow Diagram: Friedländer Synthesis
Caption: A plausible synthetic workflow for this compound.
Materials:
-
2-Amino-3-fluorobenzaldehyde
-
Pyruvic acid
-
Piperidine
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol (t-BuOH)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes, saturated sodium bicarbonate solution)
Step-by-Step Methodology:
-
Quinoline Core Formation:
-
To a round-bottom flask, add 2-amino-3-fluorobenzaldehyde (1.0 eq), pyruvic acid (1.1 eq), and ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction, concentrate under reduced pressure, and purify the resulting 2-carboxy-8-fluoroquinoline, typically by recrystallization or column chromatography.
-
-
Conversion to Amine (via Curtius Rearrangement):
-
Convert the carboxylic acid to the corresponding acyl azide. A common method is to first form the acyl chloride by refluxing with thionyl chloride, followed by careful reaction with sodium azide in an acetone/water mixture.
-
In a separate flask, dissolve the crude acyl azide in tert-butanol.
-
Add diphenylphosphoryl azide (DPPA, 1.2 eq) and heat the mixture to reflux. The Curtius rearrangement will proceed to form the Boc-protected amine.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent and purify the Boc-protected this compound.
-
-
Deprotection:
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or recrystallization.
-
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This protocol is invaluable for coupling this compound with a variety of aryl halides or triflates, providing access to a diverse library of N-aryl derivatives. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4]
Workflow Diagram: Buchwald-Hartwig N-Arylation
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Materials:
-
This compound
-
Aryl bromide or triflate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand like RuPhos, SPhos)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-5 mol %), the phosphine ligand (2-10 mol %), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Add this compound (1.0 eq), the aryl bromide (1.1-1.2 eq), and anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-Fluoro-N-arylquinolin-2-amine.
-
Protocol 3: Amide Coupling
Formation of an amide bond is one of the most common reactions in medicinal chemistry.[4] This protocol details the coupling of this compound with a carboxylic acid using a standard coupling agent like HATU. The principle involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the quinoline.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
-
Amine Addition:
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF to the activated acid mixture.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete (typically 1-4 hours), pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated lithium chloride solution (to remove DMF), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography to afford the pure amide derivative.
-
Applications in Medicinal Chemistry
The this compound scaffold has proven its utility in the development of potent and selective inhibitors for various enzyme classes.
Case Study 1: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones. Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. A notable example of a drug candidate incorporating a fluoroquinoline moiety is Nanatinostat (CHR-3996) , a potent and selective inhibitor of class I HDACs.[5]
Biological Activity of Nanatinostat (CHR-3996)
| Target | IC₅₀ (nM) | Selectivity Profile | Reference |
| HDAC1 | 3 nM | Potent Class I | [6] |
| HDAC2 | 4 nM | Potent Class I | [6] |
| HDAC3 | 7 nM | Potent Class I | [6] |
| HDAC5 | 200 nM | Weak Class IIa | [6] |
| HDAC6 | 2100 nM | Weak Class IIb | [6] |
The 6-fluoroquinoline portion of Nanatinostat acts as a "cap" group, occupying the hydrophobic tunnel of the HDAC active site and contributing significantly to the compound's high affinity.
Case Study 2: Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The quinoline scaffold is a well-established pharmacophore for kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).
Illustrative Signaling Pathway: EGFR
The EGFR signaling pathway is a key driver of cell proliferation, survival, and migration.[7] Its inhibition is a validated strategy in oncology. The diagram below illustrates the core components of this pathway, which can be targeted by appropriately designed this compound derivatives.
Caption: Simplified EGFR signaling pathway and the point of intervention for a kinase inhibitor.
Conclusion
This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its unique electronic properties conferred by the fluorine substituent, combined with the synthetic tractability of the 2-amino group, provide a powerful platform for the design and synthesis of novel therapeutic agents. The protocols and applications detailed in this guide underscore its potential to accelerate the discovery of new drugs, particularly in the fields of oncology and epigenetics. By leveraging the principles of rational drug design and the robust synthetic methodologies available, researchers can effectively exploit this scaffold to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CHR-3996 | 1256448-47-1 | HDAC | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinPGx [clinpgx.org]
Application Notes & Protocols: 8-Fluoroquinolin-2-amine as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the 8-Fluoroquinolin-2-amine Scaffold
The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2] The strategic incorporation of specific functional groups onto this framework is a cornerstone of modern drug design. This compound emerges as a particularly valuable building block, offering a convergence of desirable molecular attributes.
The fluorine atom at the 8-position can significantly enhance metabolic stability and modulate the physicochemical properties (e.g., pKa, lipophilicity) of the final compound, often leading to improved pharmacokinetic profiles and target-binding affinity. Concurrently, the 2-amino group serves as a versatile synthetic handle. It acts as a potent hydrogen bond donor, crucial for molecular recognition at a biological target, and provides a reactive site for the construction of more complex architectures through carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.[3]
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We present detailed, field-proven protocols for its application in two of the most powerful cross-coupling reactions in the synthetic chemist's toolkit: the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific discovery programs.
Physicochemical Properties & Safe Handling
Before utilization, a thorough understanding of the compound's properties and safety requirements is essential.
| Property | Value |
| CAS Number | 1342095-20-8[4] |
| Molecular Formula | C₉H₇FN₂[4] |
| Molecular Weight | 162.16 g/mol [4] |
| Appearance | (Typically) Off-white to light yellow solid |
| Primary Hazard | Irritant[3] |
Safety Protocol: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.[4]
Application I: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] It provides a direct and highly efficient method for coupling the 2-amino group of this compound with a wide range of aryl and heteroaryl halides or triflates. This reaction is fundamental for generating libraries of N-substituted quinolinamines, a motif prevalent in kinase inhibitors and other targeted therapeutics.
The mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst.[2] The choice of ligand and base is critical for reaction efficiency. Sterically hindered phosphine ligands (e.g., XPhos, RuPhos) stabilize the palladium catalyst and promote the reductive elimination step, while a strong, non-nucleophilic base is required to deprotonate the amine.[5][6]
Protocol 3.1: General Procedure for Pd-Catalyzed N-Arylation
This protocol is a robust starting point, adaptable for various aryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (bromide, chloride, or iodide)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Reaction Initiation: Add anhydrous toluene via syringe (to a concentration of ~0.1 M with respect to the limiting reagent).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 110 °C and stir vigorously.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-8-fluoroquinolin-2-amine.
Illustrative Data: Scope of N-Arylation
The following table presents expected outcomes for the coupling of this compound with various aryl halides based on typical yields for this class of reaction.[7][8]
| Aryl Halide Partner | Conditions | Expected Yield |
| 4-Bromoanisole | Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 110°C | 85-95% |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 110°C | 70-85% |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 110°C | 80-90% |
| 3-Bromo-N,N-dimethylaniline | Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 110°C | 75-88% |
Application II: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for constructing C(sp²)-C(sp²) bonds.[9] While this compound itself is not a direct partner for this reaction, it serves as an excellent precursor to the requisite halo-quinoline. The most reliable pathway involves the conversion of the 2-amino group into a halide (e.g., bromide) via a Sandmeyer-type reaction. The resulting 2-bromo-8-fluoroquinoline is an ideal electrophile for subsequent Suzuki-Miyaura coupling with a diverse range of boronic acids and esters.
This two-step sequence provides access to 2-aryl-8-fluoroquinolines, a scaffold of significant interest for developing novel materials and pharmaceuticals. The Suzuki reaction is prized for its mild conditions, tolerance of numerous functional groups, and the low toxicity of its boron-based reagents and byproducts.[1][9]
Protocol 4.1: Synthesis of 2-Bromo-8-fluoroquinoline Intermediate
Materials:
-
This compound
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water, Ice
Procedure:
-
Diazotization: Suspend this compound (1.0 equiv.) in a mixture of HBr (48%) and water in a flask cooled in an ice-salt bath to 0-5 °C.
-
Add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 equiv.) in HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition.
-
Workup and Purification: Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract with an organic solvent (e.g., dichloromethane). Wash the organic layer, dry it over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-Bromo-8-fluoroquinoline.
Protocol 4.2: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Bromo-8-fluoroquinoline
-
Arylboronic acid or ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
Procedure:
-
Vessel Preparation: To a Schlenk flask, add 2-Bromo-8-fluoroquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), Pd(PPh₃)₄ (3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[10][11]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reaction Initiation: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 85-100 °C and stir.[11] Monitor progress by TLC or LC-MS. Reactions are typically complete within 6-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to afford the pure 2-aryl-8-fluoroquinoline.
Illustrative Data: Scope of Suzuki-Miyaura Coupling
The following table shows expected outcomes for the coupling of 2-Bromo-8-fluoroquinoline with various boronic acids.[10][11]
| Boronic Acid Partner | Base | Solvent | Expected Yield |
| Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90-98% |
| 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 88-96% |
| Thiophene-2-boronic acid | K₂CO₃ | Dioxane/H₂O | 80-92% |
| 4-Formylphenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 75-85% |
Conclusion
This compound is a high-value, versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive amino handle and a strategically placed fluorine atom allows for the efficient construction of diverse and complex molecular libraries. The protocols detailed herein for Buchwald-Hartwig amination and a two-step Suzuki-Miyaura coupling provide reliable and adaptable pathways to novel N-aryl and C-aryl quinoline derivatives, respectively. By understanding the principles behind these powerful transformations, researchers can effectively leverage this compound to accelerate their discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Supplier & Distributor of CAS# [processpointchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Notes & Protocols: Synthetic Strategies for 8-Fluoroquinolin-2-amine
Introduction: The Significance of 8-Fluoroquinolin-2-amine in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of activities, including antimalarial, anticancer, and antimicrobial properties.[1][3][4] The specific introduction of a fluorine atom at the 8-position and an amine at the 2-position, as in this compound, offers medicinal chemists a versatile building block with unique electronic properties.[5] The electron-withdrawing nature of the fluorine atom can modulate the pKa of the quinoline nitrogen and influence metabolic stability, while the 2-amino group provides a key synthetic handle for diversification and the introduction of pharmacophoric elements.[5][6]
This guide provides detailed experimental protocols for two of the most powerful and widely utilized cross-coupling reactions involving this compound: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and troubleshooting.
Caption: Structure and key reactive sites of this compound.
Part 1: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[7][8] This reaction is paramount for synthesizing the aryl amine motifs that are ubiquitous in pharmaceuticals.[8] For a substrate like this compound, this reaction allows for its direct coupling with a variety of aryl or heteroaryl partners, rapidly building molecular complexity.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[8] Understanding this cycle is crucial for selecting the optimal reaction components.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation : The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species. The choice of base is critical; it must be strong enough to deprotonate the amine but non-nucleophilic to avoid competitive reactions. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[9]
-
Reductive Elimination : This final, bond-forming step involves the elimination of the desired N-aryl product from the Pd(II) complex, regenerating the active Pd(0) catalyst.[8] The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is essential as they accelerate this rate-limiting step.[10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for N-Arylation
This protocol provides a general method for the coupling of this compound with an aryl bromide.[9] Reaction conditions, particularly temperature and time, may require optimization based on the specific aryl halide used.
Materials:
-
This compound
-
Aryl bromide (1.0 - 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
XPhos (4-7 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.2 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup (Inert Atmosphere) : To an oven-dried Schlenk tube or microwave vial under an argon or nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Reagent Addition : Add this compound and the aryl bromide coupling partner to the tube.
-
Solvent Addition : Add anhydrous toluene via syringe (typically 10-20 mL per 1.0 g of the limiting reagent).
-
Reaction Execution :
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-8-fluoroquinolin-2-amine.[11]
Data Summary: Typical Buchwald-Hartwig Conditions
| Component | Reagent/Condition | Role & Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precursor: Forms the active Pd(0) species in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky Phosphine: Accelerates the rate-limiting reductive elimination step.[10] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Strong, Non-nucleophilic Base: Deprotonates the amine for coordination to palladium.[9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous Aprotic Solvent: Solubilizes reagents and is stable at high temperatures. |
| Atmosphere | Argon or Nitrogen | Inert Gas: Protects the oxygen-sensitive Pd(0) catalyst from degradation.[11] |
Part 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds, particularly for synthesizing biaryl and hetero-biaryl structures.[12][13] To utilize this reaction with this compound, the quinoline core must first be functionalized with a halide or triflate, typically at a position amenable to substitution (e.g., C4 or C6). The resulting halo-fluoroquinolin-amine can then be coupled with a wide range of organoboron reagents.
Mechanistic Rationale
The Suzuki coupling also operates via a Pd(0)/Pd(II) catalytic cycle, but with distinct steps from the amination reaction.[12][14]
-
Oxidative Addition : Similar to the Buchwald-Hartwig reaction, the Pd(0) catalyst inserts into the C-X bond (where X is Br, I, Cl, or OTf) of the functionalized quinoline.
-
Transmetalation : This is the key step where the organic group is transferred from the boron atom to the palladium center. The organoboron species (e.g., a boronic acid, R'-B(OH)₂) must first be activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate 'ate' complex, which facilitates the transfer.[12]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound Supplier & Distributor of CAS# [processpointchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. rsc.org [rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Fluoroquinoline Derivatives in Cancer Research: A Focus on Class I HDAC Inhibition
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1] While specific research on 8-Fluoroquinolin-2-amine is limited in publicly available literature, the broader family of fluoroquinoline derivatives has yielded potent modulators of critical cancer-related pathways. This guide will focus on a well-characterized exemplar from this family, Nanatinostat (CHR-3996) , a derivative of 6-fluoroquinoline, to illustrate the application of fluoroquinolines in cancer research. Nanatinostat is a potent and selective inhibitor of Class I histone deacetylases (HDACs) and serves as an excellent model for outlining detailed experimental protocols and the underlying scientific rationale.[2][3]
Mechanism of Action: Class I HDAC Inhibition by Nanatinostat (CHR-3996)
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4] In the context of cancer, the overexpression or aberrant activity of certain HDACs, particularly Class I isoforms (HDAC1, 2, and 3), is linked to the transcriptional repression of tumor suppressor genes and the promotion of oncogenic signaling pathways.[5][6] By removing acetyl groups, HDACs contribute to a condensed chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.[5]
Nanatinostat (CHR-3996) selectively inhibits Class I HDACs, leading to the hyperacetylation of histones.[2] This accumulation of acetyl groups neutralizes the positive charge of lysine residues, resulting in a more relaxed, open chromatin structure. This "euchromatin" state allows for the transcriptional re-activation of silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21, which can induce cell cycle arrest.[7] Furthermore, the acetylation of non-histone proteins involved in cell survival and proliferation pathways contributes to the pro-apoptotic and anti-proliferative effects of the inhibitor.[5][7]
Caption: Mechanism of Action of Nanatinostat (CHR-3996).
Quantitative Data Summary
The inhibitory activity of Nanatinostat (CHR-3996) has been quantified against various HDAC isoforms and cancer cell lines.
| Target | IC50 / GI50 | Cell Line | Reference |
| HDAC1 | 3 nM | - | [2] |
| HDAC2 | 4 nM | - | [2] |
| HDAC3 | 7 nM | - | [2] |
| HDAC5 | 200 nM | - | [2] |
| HDAC6 | 2100 nM | - | [2] |
| HCT116 (Colon Cancer) | 72 nM (GI50) | HCT116 | [3] |
| Myeloma Cell Lines | 30.3 - 97.6 nM (LC50) | H929, RPMI-8226, etc. | [2] |
Experimental Protocols
The following protocols are foundational for evaluating the efficacy and mechanism of action of fluoroquinoline-based HDAC inhibitors like Nanatinostat.
Protocol 1: In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on recombinant HDAC enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHR-3996 |CAS:1256448-47-1 Probechem Biochemicals [probechem.com]
- 4. mdpi.com [mdpi.com]
- 5. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 6. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Fluoroquinolin-2-amine, a Novel PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology due to its role in regulating numerous cellular processes that contribute to tumorigenesis.[1][2] This document provides a comprehensive guide to the characterization of 8-Fluoroquinolin-2-amine, a novel small molecule inhibitor of PRMT5. We detail its mechanism of action, and provide step-by-step protocols for its evaluation using biochemical and cell-based assays. These protocols are designed to be self-validating, ensuring robust and reproducible data for researchers in the field of drug discovery and development.
Introduction: The Significance of PRMT5 in Cancer Biology
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[3][4] This post-translational modification plays a pivotal role in a myriad of cellular functions, including gene expression, mRNA splicing, DNA damage response, and signal transduction.[5][6]
PRMT5 is frequently overexpressed in a wide range of cancers, including lymphoma, lung, breast, and ovarian cancers, and its elevated expression often correlates with poor patient prognosis.[1][7] The enzyme's activity can promote cancer cell proliferation, survival, and migration through various mechanisms.[3][8] For instance, PRMT5 can methylate histone tails to epigenetically regulate the expression of genes involved in cell cycle progression and apoptosis.[3][7] It can also methylate non-histone proteins to modulate key signaling pathways, such as the EGFR and PI3K/AKT pathways.[7][9] Given its central role in cancer pathology, PRMT5 has become an attractive target for therapeutic intervention.[10][11]
This compound has been identified as a potent and selective inhibitor of PRMT5. This application note will guide researchers through the necessary experimental workflows to characterize its inhibitory properties and cellular effects.
Mechanism of Action of PRMT5 and Inhibition by this compound
PRMT5 functions by transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to the arginine residues of its substrates.[10] Small molecule inhibitors of PRMT5, such as this compound, typically act by binding to the enzyme's active site, thereby preventing the binding of either SAM or the protein substrate.[10]
Caption: Mechanism of PRMT5 and its inhibition.
Biochemical Assays for Determining Inhibitor Potency
The initial characterization of a novel inhibitor involves determining its potency against the purified enzyme. This is typically achieved through biochemical assays that measure the enzymatic activity of PRMT5 in the presence of varying concentrations of the inhibitor.
Radiometric [³H]-SAM Filter-Binding Assay
This classic assay measures the incorporation of a radiolabeled methyl group from [³H]-SAM onto a biotinylated histone peptide substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing PRMT5/MEP50 enzyme complex, biotinylated histone H4 peptide substrate, and varying concentrations of this compound (or vehicle control) in assay buffer.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an excess of cold SAM.
-
Capture: Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide substrate.
-
Washing: Wash the plate multiple times to remove unincorporated [³H]-SAM.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Non-Radioactive Luminescence-Based Assay
This assay measures the production of S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, using a coupled-enzyme system that generates a luminescent signal.[12]
Protocol:
-
Reaction Setup: Similar to the radiometric assay, prepare a reaction mixture with PRMT5/MEP50, a suitable substrate (e.g., histone H4 peptide), and a dilution series of this compound.
-
Initiation: Add SAM to start the reaction.
-
Incubation: Incubate at 30°C for a specified time.
-
SAH Detection: Add the detection reagents, which typically include an SAH hydrolase and an adenosine deaminase, followed by a luciferase/luciferin mixture. The amount of light produced is inversely proportional to the amount of SAH generated.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the IC50 value as described for the radiometric assay.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric | Measures direct incorporation of [³H]-methyl group | High sensitivity, direct measurement | Requires handling of radioactive materials |
| Luminescence | Measures SAH byproduct | Non-radioactive, high-throughput | Indirect measurement, potential for compound interference |
Cell-Based Assays for Target Engagement and Cellular Effects
Moving from a biochemical to a cellular context is crucial to confirm that the inhibitor can penetrate cells and engage its target, leading to the desired biological effects.
Western Blotting for Symmetric Dimethylarginine (sDMA)
A direct way to measure PRMT5 inhibition in cells is to assess the global levels of sDMA, the product of PRMT5 activity.[13]
Caption: Western Blot workflow for sDMA detection.
Protocol:
-
Cell Treatment: Plate cells (e.g., a cancer cell line known to have high PRMT5 expression) and treat with increasing concentrations of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for sDMA.[14][15] It is also recommended to probe a separate blot for total PRMT5 levels to ensure the inhibitor does not cause degradation of the enzyme.[16] A loading control, such as β-actin or GAPDH, should also be included.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the sDMA signal to the loading control. A dose-dependent decrease in the sDMA signal indicates successful target engagement by the inhibitor.[13]
Cell Viability and Proliferation Assays
To assess the functional consequences of PRMT5 inhibition, cell viability and proliferation assays are essential. The MTT assay is a widely used colorimetric method for this purpose.[17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Efficacy Studies
For promising inhibitors, the next step is to evaluate their efficacy in preclinical animal models.
Considerations for In Vivo Studies:
-
Pharmacokinetics (PK): Determine the drug's absorption, distribution, metabolism, and excretion properties to establish an appropriate dosing regimen.
-
Pharmacodynamics (PD): Monitor the levels of sDMA in tumor tissue and/or surrogate tissues to confirm target engagement in vivo.[20][21]
-
Xenograft Models: Utilize human cancer cell line-derived xenograft models in immunocompromised mice to assess the anti-tumor activity of this compound.[20][21] Tumor growth inhibition is a key endpoint.
Conclusion
This compound represents a promising novel inhibitor of PRMT5. The protocols outlined in this application note provide a robust framework for its preclinical characterization, from initial biochemical potency determination to the assessment of cellular target engagement and functional effects. By following these detailed methodologies, researchers can generate high-quality, reproducible data to advance the development of this and other PRMT5 inhibitors as potential cancer therapeutics.
References
- 1. PRMT5 prognostic value in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. mdpi.com [mdpi.com]
- 6. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of PRMT5 in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epicypher.com [epicypher.com]
- 15. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 16. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ashpublications.org [ashpublications.org]
Application Note & Protocol: Preparation of 8-Fluoroquinolin-2-amine Solutions in DMSO
Abstract
This document provides a comprehensive, field-proven protocol for the dissolution of 8-Fluoroquinolin-2-amine in dimethyl sulfoxide (DMSO). As a compound of interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, establishing a reliable and reproducible method for preparing stock solutions is paramount for accurate downstream applications.[1] This guide is designed to ensure the integrity and stability of the compound, offering a detailed methodology grounded in established laboratory practices for handling quinoline derivatives and utilizing DMSO as a solvent.
Introduction: The Scientific Rationale
This compound is a heterocyclic amine containing a quinoline scaffold, a structure prevalent in a wide array of biologically active compounds. The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in drug development.
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2] Its miscibility with aqueous solutions makes it an ideal vehicle for introducing otherwise poorly soluble compounds into biological assays. However, the hygroscopic nature of DMSO and the potential for compound degradation necessitate a standardized and carefully executed dissolution protocol.[3] This application note provides such a protocol, emphasizing the causality behind each step to ensure the resulting solution is stable, accurate in concentration, and suitable for sensitive biological experiments.
Physicochemical Properties & Safety Considerations
A thorough understanding of the compound's properties and the necessary safety precautions is the foundation of a successful and safe experimental workflow.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | [4] |
| Molecular Weight | 162.17 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% (typical) | [4] |
| Storage (Solid) | Store at 2-8°C in a dry, dark place. |
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for structurally related quinoline amines and 8-hydroxyquinolines provide essential guidance.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.
-
Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust particles. Ensure adequate ventilation in the laboratory.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Experimental Protocol: Dissolving this compound in DMSO
This protocol is designed as a self-validating system. The initial solubility test mitigates the risk of wasting a significant amount of the compound.
Materials & Equipment
-
This compound (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber glass vials or microcentrifuge tubes with secure caps
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
-
37°C water bath (optional)
Workflow Diagram
Caption: Workflow for dissolving this compound in DMSO.
Step-by-Step Methodology
Step 1: Determine Target Concentration and Calculate Mass
The desired stock concentration will depend on the intended application. High-concentration stocks (e.g., 10-50 mM) are common to minimize the final volume of DMSO in the assay.
-
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight (MW) = 162.17 g/mol
-
To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 162.17 g/mol = 0.0016217 g
-
Mass (mg) = 1.62 mg
-
-
Step 2: Weighing the Compound
-
Place a sterile, empty amber vial on a calibrated analytical balance and tare the balance.
-
Carefully add this compound powder to the vial until the desired mass is reached. Perform this step in a chemical fume hood.
Step 3: Dissolution
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Securely cap the vial and vortex vigorously for 2-3 minutes.[8]
-
Visually inspect the solution against a light source. If any solid particles remain, the compound is not fully dissolved.
Step 4: Aiding Dissolution (If Necessary)
If the compound does not dissolve completely with vortexing, proceed with the following steps sequentially:
-
Sonication: Place the vial in a bath sonicator at room temperature for 15-30 minutes. Sonication uses ultrasonic waves to break up solute aggregates and enhance dissolution.[8]
-
Gentle Warming: As a last resort, the solution can be gently warmed in a 37°C water bath for 10-15 minutes.[8]
-
Causality Note: Increased temperature enhances the kinetic energy of both solvent and solute molecules, increasing the rate and extent of dissolution. However, exercise caution as excessive heat can lead to compound degradation. The stability of halogenated quinolines in DMSO can be variable.[9][10][11]
-
Step 5: Final Preparation and Storage
-
Once the compound is fully dissolved, yielding a clear solution, it is ready for use or storage.
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber vials.[3][8]
-
Store the aliquots at -20°C or -80°C, protected from light. While many compounds are stable in DMSO for extended periods, it is best practice to use freshly prepared solutions when possible for the most sensitive assays.[3][12]
Best Practices & Troubleshooting
-
Use Anhydrous DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. Water can decrease the solubility of some compounds and may promote hydrolysis over time.[3] Use a fresh, sealed bottle of anhydrous DMSO.
-
Final DMSO Concentration in Assays: The final concentration of DMSO in cell-based or enzymatic assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[8] Always include a vehicle control (media or buffer with the same final concentration of DMSO) in your experiments.
-
Precipitation upon Dilution: When diluting the DMSO stock into an aqueous buffer, the compound may precipitate. This can often be mitigated by performing serial dilutions in a step-wise manner or by adding the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cenmed.com [cenmed.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of" by Herman Gershon, Donald Dudley Clarke PhD et al. [research.library.fordham.edu]
- 10. research.library.fordham.edu [research.library.fordham.edu]
- 11. researchgate.net [researchgate.net]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro and In Vivo Assays Using 8-Fluoroquinolin-2-amine
Introduction: The Therapeutic Potential of the Quinoline Scaffold
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1] The fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, making it a versatile platform for drug design. The introduction of various substituents onto the quinoline core can significantly modulate its biological effects. For instance, the presence of a fluorine atom can enhance metabolic stability and binding affinity, while an amino group can influence solubility and interactions with biological targets.[2]
8-Fluoroquinolin-2-amine, the subject of this guide, is a promising small molecule for investigation in several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This document provides a comprehensive overview of detailed in vitro and in vivo assays to explore the bioactivity of this compound, grounded in the established pharmacology of related quinoline derivatives.
Part 1: Anticancer Activity Evaluation
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and disrupting cell migration.[1][3] The following protocols are designed to comprehensively evaluate the anticancer properties of this compound.
In Vitro Assays
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Viable cells with active metabolism convert MTT into a purple formazan product.[7] This assay provides a quantitative measure of the dose-dependent effect of this compound on cancer cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation:
| Compound | Concentration (µM) | Cell Line | Cell Viability (%) | IC₅₀ (µM) |
| This compound | 0.1 | MCF-7 | 95 ± 5 | |
| 1 | 80 ± 6 | |||
| 10 | 52 ± 4 | Calculated Value | ||
| 50 | 25 ± 3 | |||
| 100 | 10 ± 2 | |||
| Doxorubicin (Positive Control) | 1 | MCF-7 | 45 ± 5 | Reference Value |
Scientific Rationale: A key mechanism of many anticancer drugs is the induction of apoptosis (programmed cell death).[8][9][10] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[8][9] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend 1-5 x 10⁵ cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Scientific Rationale: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase.[11][12][13][14] Measuring the activity of Caspase-3 provides direct evidence of apoptosis induction by this compound. This colorimetric assay is based on the cleavage of a specific substrate (DEVD-pNA) by active caspase-3, releasing the chromophore pNA, which can be quantified spectrophotometrically.[11][13]
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to release cytosolic extracts.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (DEVD-pNA).[13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
In Vivo Assay: Xenograft Tumor Model
Scientific Rationale: To evaluate the in vivo efficacy of this compound, a human tumor xenograft model in immunodeficient mice is the gold standard in preclinical oncology research.[15][16][17][18][19] This model allows for the assessment of the compound's ability to inhibit tumor growth in a living organism.
Protocol:
-
Animal Model: Use athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[15]
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days). Include a vehicle control group.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI).
-
Monitor for any signs of toxicity (e.g., weight loss, behavioral changes).
Caption: Workflow for anticancer evaluation of this compound.
Part 2: Antimicrobial Activity Evaluation
Fluoroquinolones are a well-established class of antibiotics.[10] It is therefore logical to assess the antimicrobial potential of this compound against a panel of clinically relevant bacteria.
In Vitro Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Scientific Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21][22][23][24]
Protocol (following CLSI guidelines): [21]
-
Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Controls: Include a positive control (bacteria without compound), a negative control (broth only), and a reference antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus | |
| E. coli | ||
| P. aeruginosa | ||
| Ciprofloxacin | S. aureus | Reference Value |
| E. coli | Reference Value | |
| P. aeruginosa | Reference Value |
Part 3: Neuroprotective Activity Evaluation
Certain quinoline derivatives have shown promise in the treatment of neurodegenerative diseases by targeting enzymes involved in their pathology.[25][26][27][28]
In Vitro Assay: Acetylcholinesterase (AChE) Inhibition
Scientific Rationale: Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[29][30][31][32][33] The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors.[30]
Protocol:
-
Enzyme and Substrate: Use purified AChE enzyme and acetylthiocholine (ATCh) as the substrate.
-
Assay Plate Setup: In a 96-well plate, add AChE enzyme solution, buffer, and various concentrations of this compound. Include a positive control inhibitor (e.g., Donepezil).
-
Pre-incubation: Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ATCh) and the chromogenic reagent DTNB to all wells.
-
Kinetic Reading: Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC₅₀ value.
In Vivo Assay: Scopolamine-Induced Amnesia Model
Scientific Rationale: Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment in rodents, serving as a widely used model for screening compounds with potential anti-amnesic and cognitive-enhancing effects.[34][35][36][37][38]
Protocol:
-
Animal Model: Use adult male mice.
-
Treatment: Administer this compound orally for a specified period (e.g., 7 days).
-
Amnesia Induction: On the final day, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.
-
Behavioral Testing: 30-60 minutes after scopolamine injection, assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance test.
-
Data Analysis: Compare the performance of the treated group with the scopolamine-only group and a vehicle control group.
Caption: Workflow for neuroprotective evaluation of this compound.
Part 4: Mechanistic Insights and Structure-Activity Relationship (SAR)
The biological activities of 4-aminoquinolines are often attributed to their ability to intercalate into DNA or interfere with heme polymerization in the case of antimalarials.[39][40][41][42][43] For anticancer activity, quinoline derivatives can induce apoptosis through p53-dependent pathways.[44] The SAR for quinoline derivatives suggests that the nature and position of substituents on the quinoline ring are critical for their activity.[1][44][45] For instance, electron-withdrawing groups like fluorine can enhance anticancer activity.[2] The amino group at position 2 can act as a hydrogen bond donor, potentially interacting with target proteins. Further studies, such as molecular docking, can provide deeper insights into the specific binding modes of this compound with its biological targets.
Caption: Hypothetical signaling pathway for the anticancer action of this compound.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. protocols.io [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. bioassaysys.com [bioassaysys.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. njppp.com [njppp.com]
- 35. mdpi.com [mdpi.com]
- 36. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 37. criver.com [criver.com]
- 38. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. taylorandfrancis.com [taylorandfrancis.com]
- 41. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 42. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Antimalarials, Aminoquinoline: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 44. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Quinoline Scaffold in Modern Drug Discovery
An Application Guide to the Synthesis of 8-Fluoroquinolin-2-amine Derivatives
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are foundational to a wide array of therapeutic agents, demonstrating activities as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[3][4][5] The functionalization of the quinoline core at various positions is a key strategy for modulating the pharmacological activity of its derivatives.[2] Specifically, the introduction of a fluorine atom and an amine group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. The 8-fluoro substituent can enhance metabolic stability and binding affinity, while the 2-amino group provides a crucial point for further molecular elaboration and hydrogen bonding interactions.
This guide provides detailed application notes and protocols for the synthesis of this compound derivatives, targeting researchers and professionals in drug development. We will explore two primary, robust synthetic strategies: the classic Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-catalyzed Buchwald-Hartwig amination. The rationale behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization are presented to ensure reliable and reproducible outcomes.
Synthetic Strategies: A Comparative Overview
The construction of the C2-N amine bond on the 8-fluoroquinoline scaffold is the key synthetic challenge. The choice between SNAr and Buchwald-Hartwig amination depends on the availability of starting materials, desired substrate scope, and tolerance of functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): This method relies on the reaction of a nucleophilic amine with a quinoline ring that has been activated towards attack by electron-withdrawing groups and contains a suitable leaving group at the 2-position (typically a halide).[6][7][8] While cost-effective, it may require harsh conditions and has a more limited substrate scope.
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction uses a palladium catalyst with specialized phosphine ligands to form the C-N bond under milder conditions.[9][10] It offers exceptional functional group tolerance and is often the method of choice for complex or sensitive substrates.[11]
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] The amine nucleophile first attacks the electron-deficient C2 carbon of the quinoline ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored to yield the 2-aminoquinoline product. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the Meisenheimer complex. While the 8-fluoro group is electron-withdrawing, the nitrogen atom within the quinoline ring itself significantly activates the C2 and C4 positions towards nucleophilic attack.
Caption: The SNAr Addition-Elimination Mechanism.
Protocol 1: Synthesis of N-benzyl-8-fluoroquinolin-2-amine via SNAr
This protocol describes the reaction of 2-chloro-8-fluoroquinoline with benzylamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2-Chloro-8-fluoroquinoline | >97% | Sigma-Aldrich | Starting material. |
| Benzylamine | >99% | Acros Organics | Nucleophile. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Base, to scavenge HCl byproduct. |
| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore | Polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-8-fluoroquinoline (1.0 g, 5.5 mmol, 1.0 equiv.), potassium carbonate (1.52 g, 11.0 mmol, 2.0 equiv.), and anhydrous DMF (20 mL).
-
Addition of Nucleophile: Add benzylamine (0.71 g, 6.6 mmol, 1.2 equiv.) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 100 °C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate.[12]
-
Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 80:20 hexanes:ethyl acetate) to afford the pure N-benzyl-8-fluoroquinolin-2-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14]
Method 2: Buchwald-Hartwig Amination
Mechanistic Rationale
The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds.[10] The reaction is catalyzed by a palladium complex and involves a catalytic cycle that begins with a Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (2-chloro-8-fluoroquinoline), forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the Pd(II) center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9]
The choice of ligand is critical for the success of the reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) are commonly used as they promote the reductive elimination step and stabilize the catalytic species.[11]
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 2: Synthesis of N-phenyl-8-fluoroquinolin-2-amine via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed coupling of 2-chloro-8-fluoroquinoline with aniline. Microwave-assisted techniques can significantly accelerate this type of reaction, reducing times from hours to minutes.[15]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2-Chloro-8-fluoroquinoline | >97% | Sigma-Aldrich | Aryl halide substrate. |
| Aniline | >99.5% | Alfa Aesar | Amine coupling partner. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | - | Strem Chemicals | Palladium precursor. |
| XPhos | >98% | Combi-Blocks | Sterically hindered phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | >98% | Oakwood Chemical | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Anhydrous | Acros Organics | Solvent. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For work-up. |
| Celite® | - | Sigma-Aldrich | Filter aid. |
Experimental Procedure
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%), XPhos (48 mg, 0.1 mmol, 10 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Expert Insight: Handling the palladium precursor, ligand, and base under an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility.
-
-
Addition of Reagents: Add 2-chloro-8-fluoroquinoline (182 mg, 1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL) to the tube.
-
Addition of Amine: Finally, add aniline (102 mg, 1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C for 4-8 hours (or use a microwave reactor at 130 °C for 30 minutes).[15] Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ether (20 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexanes/ethyl acetate) to yield the pure N-phenyl-8-fluoroquinolin-2-amine.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[11]
Data Summary: Comparison of Methods
The following table provides a generalized comparison of the two synthetic methodologies for producing this compound derivatives. Actual yields and conditions may vary based on the specific amine used.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) |
| Base | Weaker base (e.g., K₂CO₃, Et₃N) | Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) |
| Temperature | High (100-150 °C) | Moderate to High (80-120 °C) |
| Reaction Time | Long (12-48 hours) | Shorter (2-24 hours; <1 hour with microwave) |
| Substrate Scope | Limited, best with electron-rich amines | Very broad, tolerates most functional groups |
| Typical Yield | Moderate to Good (40-75%) | Good to Excellent (60-95%) |
| Cost & Complexity | Lower cost, simpler setup | Higher cost (catalyst/ligand), requires inert atmosphere |
General Workflow and Characterization
Regardless of the synthetic method chosen, the overall process from starting materials to a fully characterized final compound follows a consistent workflow.
Caption: General experimental workflow for synthesis and purification.
Characterization Notes:
-
NMR Spectroscopy: ¹H NMR is used to confirm the presence of protons on the quinoline core and the newly introduced amine substituent. ¹⁹F NMR should show a characteristic signal for the fluorine at the C8 position. 2D NMR techniques like COSY can help assign proton connectivity.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch of the amine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common and effective method for determining the purity of the final fluoroquinolone derivatives.[17]
References
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and characterization of 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate and 8-hydroxyquinolin-1-ium 2,2,2-trichloroacetate by z-scan technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Studies of 8-Fluoroquinolin-2-amine
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and fluoroquinolone antibiotics.[1][2][3] This application note provides a comprehensive, in-depth guide to performing molecular docking studies on 8-Fluoroquinolin-2-amine, a representative quinoline derivative. We detail a complete workflow, from target identification and preparation to ligand setup, docking simulation, and results validation and analysis. This protocol is designed for researchers, scientists, and drug development professionals seeking to employ computational methods to predict the binding affinity and interaction patterns of small molecules with protein targets, thereby accelerating early-stage drug discovery.
Introduction: The Significance of Quinoline Scaffolds and In Silico Screening
The quinoline ring system is a cornerstone in the development of biologically active compounds.[4] Its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5] this compound represents a simple yet promising scaffold for further chemical exploration. Understanding how such molecules interact with biological targets at an atomic level is crucial for rational drug design.
Molecular docking is a powerful and cost-effective computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[6] It is an indispensable tool in modern drug discovery for virtual screening of compound libraries, elucidating potential mechanisms of action, and guiding lead optimization.[7] This guide utilizes a field-proven, validated protocol to investigate the potential binding of this compound to a relevant biological target.
Target Identification and Rationale
Quinoline and its derivatives are known to target a variety of proteins, including bacterial enzymes.[8][9] For this protocol, we have selected β-ketoacyl-ACP-synthase II (FabF) from Escherichia coli as the target protein.
Rationale:
-
Established Target: The fatty acid biosynthesis (FAS) pathway is essential for bacterial survival, making its enzymes attractive targets for novel antibiotics.[9][10]
-
Relevance to Quinolines: Related quinazoline compounds have been shown to target FabF, suggesting it is a plausible target for other nitrogen-containing heterocyclic scaffolds.[9]
-
Structural Data Availability: High-resolution crystal structures of E. coli FabF are available in the Protein Data Bank (PDB), which is a prerequisite for structure-based drug design. For this protocol, we will use PDB ID: 2GFY , which contains the FabF protein in complex with a known inhibitor.
The Molecular Docking Workflow: A Conceptual Overview
The entire process can be visualized as a systematic pipeline, beginning with the preparation of both the receptor and the ligand, followed by a validation step, the docking simulation itself, and culminating in a thorough analysis of the results.
Caption: Overall workflow for the molecular docking protocol.
Detailed Experimental Protocol
This protocol utilizes a suite of freely available and widely used software in the bioinformatics community.
Required Software & Resources:
-
MGLTools/AutoDock Tools (ADT): For preparing protein and ligand files.[13]
-
Open Babel: For ligand energy minimization.[11]
-
Databases: Protein Data Bank (PDB) for the receptor structure and PubChem for the ligand structure.
Protocol Step 1: Target Protein Preparation
The goal of this step is to clean the raw PDB file and convert it into the PDBQT format required by AutoDock Vina, which includes atomic charges and atom type definitions.
-
Download the Structure: Navigate to the RCSB PDB database and download the structure for PDB ID 2GFY in PDB format.
-
Clean the Protein:
-
Open the 2GFY.pdb file in AutoDock Tools (ADT).
-
Remove water molecules (Edit > Delete Water).
-
Remove the native ligand and any other heteroatoms that are not part of the protein or essential cofactors. The native ligand in 2GFY is named "PLX". Select and delete it.
-
-
Add Hydrogens and Charges:
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). This step is crucial for calculating electrostatic interactions.
-
-
Save as PDBQT:
-
Go to Grid > Macromolecule > Choose and select the prepared protein.
-
Save the output file as protein.pdbqt.
-
Senior Application Scientist Insight: Removing water molecules is standard practice as their positions in crystal structures are often not well-resolved, and they can interfere with the docking algorithm unless a specific role as a bridging molecule is being investigated. Adding polar hydrogens is essential because PDB files often lack explicit hydrogen atoms, which are critical for defining correct hydrogen bonding patterns.
Protocol Step 2: Ligand Preparation (this compound)
This step involves converting the 2D or 3D structure of our ligand into an energy-minimized PDBQT file.
-
Obtain Ligand Structure: Search for "this compound" on PubChem. Download the 3D structure in SDF format.
-
Energy Minimization: Convert the SDF file to PDB format and perform energy minimization using Open Babel with a suitable force field (e.g., MMFF94). This ensures the ligand has a low-energy, realistic conformation.
-
Prepare Ligand in ADT:
-
Open ligand.pdb in ADT (Ligand > Input > Open).
-
ADT will automatically compute Gasteiger charges and merge non-polar hydrogens. It will also detect the aromatic carbons and set up the rotatable bonds.
-
Save the final prepared ligand as ligand.pdbqt (Ligand > Output > Save as PDBQT).
-
Protocol Step 3: Docking Protocol Validation (Self-Validating System)
Before docking our target ligand, we must validate that our chosen docking parameters can accurately reproduce the known binding pose of a co-crystallized inhibitor. This is a critical quality control step.[16][17]
-
Extract the Native Ligand: Using a text editor or PyMOL, extract the coordinates for the native ligand (PLX) from the original 2GFY.pdb file and save it as native_ligand.pdb.
-
Prepare the Native Ligand: Prepare native_ligand.pdb using the same steps outlined in Protocol Step 2 , saving the output as native_ligand.pdbqt.
-
Define the Grid Box:
-
In ADT, with protein.pdbqt loaded, load the prepared native_ligand.pdbqt.
-
Go to Grid > Grid Box. A box will appear.
-
Center the grid box on the native ligand and adjust the dimensions to encompass the entire binding site, typically with a 4-5 Å buffer around the ligand. Note down the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z) .
-
-
Re-dock the Native Ligand: Use AutoDock Vina to dock native_ligand.pdbqt into protein.pdbqt using the grid parameters defined above.
-
Calculate RMSD:
-
Open the re-docked pose and the original 2GFY.pdb file in PyMOL.
-
Align the protein backbones of both structures.
-
Use the rms_cur command to calculate the Root Mean Square Deviation between the heavy atoms of the re-docked native ligand and the crystallographic native ligand.
-
align protein.pdbqt, 2GFY
-
rms_cur (native_ligand_docked_pose and name C+N+O+S), (2GFY and resn PLX and name C+N+O+S)
-
A successful validation is generally indicated by an RMSD value < 2.0 Å .[16][17] This confirms that our docking protocol is reliable.
-
Protocol Step 4: Molecular Docking Simulation
Now, we use the validated parameters to dock our ligand of interest.
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to place the output.[12][18]
Senior Application Scientist Insight: The exhaustiveness parameter controls the thoroughness of the conformational search. A value of 8 is a good balance between speed and accuracy for standard docking. For more flexible ligands or for final, high-quality predictions, this can be increased (e.g., to 16 or 32).
-
Run Vina: Open a command terminal, navigate to your working directory, and execute Vina.
Vina will generate two files: all_poses_output.pdbqt containing the predicted binding poses and log_output.txt containing the binding affinity scores.
Results Analysis and Visualization
Interpreting the output of the docking simulation is key to generating meaningful hypotheses.
Analyzing Binding Affinity
Open the log_output.txt file. Vina provides a table of binding affinities for the top predicted poses. The binding affinity is reported in kcal/mol , where more negative values indicate stronger predicted binding.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -7.2 | 0.000 | 0.000 |
| 2 | -6.9 | 1.852 | 2.431 |
| 3 | -6.8 | 2.105 | 3.017 |
| ... | ... | ... | ... |
-
Affinity: The estimated binding energy. The top-ranked pose (Mode 1) is the one with the most favorable (lowest) score.
-
RMSD l.b./u.b.: Root Mean Square Deviation lower bound and upper bound from the best mode. This gives an idea of the conformational clustering of the predicted poses.
Visualizing Protein-Ligand Interactions
Visualization is crucial for understanding the specific atomic interactions that stabilize the ligand in the binding pocket.[14][15]
-
Load Structures into PyMOL: Open PyMOL and load protein.pdbqt and the output file all_poses_output.pdbqt. The output file contains multiple poses; you can focus on the top-ranked one (Mode 1).
-
Prepare the View:
-
Display the protein as a cartoon and color it.
-
Display the ligand as sticks and color it by element.
-
Center the view on the ligand.
-
-
Identify Interacting Residues: Use PyMOL's selection tools to identify amino acid residues within a certain distance (e.g., 4 Å) of the ligand.
-
select interacting_residues, (all within 4 of resn LIG) (Assuming your ligand is named LIG)
-
Show these interacting residues as sticks.
-
-
Find Specific Interactions: Use PyMOL's measurement tools or dedicated plugins/servers to identify key interactions.
-
Hydrogen Bonds: Use the find_pairs or distance wizard to identify potential hydrogen bonds (typically ~2.5-3.5 Å between donor and acceptor).
-
Hydrophobic Interactions: Observe the proximity of non-polar parts of the ligand (e.g., the quinoline ring) with non-polar residues (e.g., Val, Leu, Ile, Phe).
-
Pi-Stacking: Look for face-to-face or edge-to-face arrangements between the aromatic quinoline ring and aromatic residues like Phe, Tyr, or Trp.
-
Advanced Analysis with PDBsum: For a more automated and comprehensive 2D analysis of interactions, the docked complex (saved as a single PDB file) can be submitted to the PDBsum Generate server.[19][20] This service provides schematic diagrams of all protein-ligand interactions.[21]
Conclusion and Future Directions
This application note has detailed a complete, validated protocol for conducting molecular docking studies of this compound with the bacterial enzyme FabF. The results from such a study, including the predicted binding affinity and specific molecular interactions, provide a strong foundation for testable hypotheses. The top-ranked poses can guide the rational design of new derivatives with potentially improved potency or selectivity.
The next logical steps following this in silico analysis would be:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment.[16]
-
In Vitro Assays: To experimentally validate the computational predictions by measuring the inhibitory activity of this compound against the target enzyme and its antimicrobial activity against the target organism.
By integrating computational and experimental approaches, researchers can significantly enhance the efficiency and effectiveness of the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 8. Discovery of novel targets of quinoline drugs in the human purine binding proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. PDBsum1 : A standalone program for generating PDBsum analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the reaction yield of 8-Fluoroquinolin-2-amine synthesis
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 8-Fluoroquinolin-2-amine. As a crucial intermediate in various pharmaceutical and materials science applications, optimizing its synthesis for high yield and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.
Troubleshooting Guide
This section addresses specific experimental challenges you might encounter during the synthesis of this compound. The primary routes to this compound involve the amination of a 2-halo-8-fluoroquinoline, typically via a Buchwald-Hartwig cross-coupling reaction or a nucleophilic aromatic substitution (SNAr).
Question 1: My Buchwald-Hartwig amination of 2-chloro-8-fluoroquinoline is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Low yields in Buchwald-Hartwig aminations are common when reaction conditions are not optimal.[1][2] The catalytic cycle is sensitive to the choice of ligand, base, solvent, and temperature.[3][4]
Potential Causes and Solutions:
-
Inadequate Catalyst Activity:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-deficient heteroaromatics like quinolines, bulky and electron-rich ligands are often more effective.[2] If you are using first-generation ligands like P(o-tolyl)₃, consider switching to more advanced ligands such as XPhos, SPhos, or Josiphos-type ligands, which have shown improved performance in challenging aminations.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) can influence the rate of active catalyst formation. Ensure the precursor is of high purity and handled under inert conditions to prevent deactivation.
-
-
Suboptimal Base Selection:
-
The strength and solubility of the base are crucial for the deprotonation of the amine and the subsequent catalytic cycle. Common bases include NaOt-Bu, KOt-Bu, and Cs₂CO₃. If you are using a weaker base like K₂CO₃, it may not be strong enough for this transformation. NaOt-Bu is often a good starting point for aryl chlorides.
-
-
Solvent Effects:
-
The polarity and coordinating ability of the solvent can significantly impact the reaction. Toluene and dioxane are common choices. If you observe low solubility of your starting materials or catalyst, consider a more polar aprotic solvent like DME or THF.
-
-
Reaction Temperature and Time:
-
Buchwald-Hartwig reactions often require elevated temperatures (80-110 °C). If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition and side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Presence of Impurities:
-
Water and oxygen can poison the palladium catalyst. Ensure your solvent and amine are dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Experimental Protocol for Optimization:
A Design of Experiments (DoE) approach can be highly effective for optimizing multiple variables simultaneously. However, a more traditional one-variable-at-a-time (OVAT) optimization can also be employed.
| Parameter | Initial Condition | Optimization Strategy |
| Ligand | P(o-tolyl)₃ | Screen XPhos, SPhos, RuPhos |
| Base | K₂CO₃ | Test NaOt-Bu, KOt-Bu, Cs₂CO₃ |
| Solvent | Toluene | Try Dioxane, DME |
| Temperature | 80 °C | Incrementally increase to 100 °C, 110 °C |
Question 2: I am observing significant side product formation in my synthesis. What are the likely side reactions and how can I minimize them?
Side product formation can significantly reduce the yield and complicate purification. Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation and dimerization.
Potential Side Reactions:
-
Hydrodehalogenation: This is the replacement of the halogen on the quinoline ring with a hydrogen atom, leading to the formation of 8-fluoroquinoline. This side reaction can be promoted by moisture or certain sources of hydride.
-
Mitigation: Ensure anhydrous conditions. The choice of ligand can also influence the rate of hydrodehalogenation relative to amination.
-
-
Homocoupling of the Amine: This can occur under certain conditions, leading to hydrazine derivatives.
-
Mitigation: This is less common but can be minimized by ensuring the palladium catalyst is not in a highly reduced state for extended periods.
-
-
β-Hydride Elimination: If the amine has a β-hydrogen, elimination can occur to form an enamine or imine.[4]
-
Mitigation: This is more relevant for alkylamines. For the synthesis of the primary amine, this is not a direct issue with the product, but can be with certain amine sources.
-
Question 3: Can I use Nucleophilic Aromatic Substitution (SNAr) to synthesize this compound? What are the challenges?
Yes, SNAr is a potential alternative to palladium-catalyzed cross-coupling.[5][6][7] The success of this reaction depends on the activation of the aromatic ring towards nucleophilic attack.
Key Considerations for SNAr:
-
Activating Group: The fluorine atom at the 8-position is an electron-withdrawing group, which should activate the quinoline ring towards nucleophilic attack. The nitrogen in the quinoline ring also acts as an activating group.
-
Leaving Group: The reactivity of the leaving group at the 2-position follows the order F > Cl > Br > I.[7] Therefore, 2,8-difluoroquinoline would be an ideal substrate, though potentially more challenging to synthesize. 2-Chloro-8-fluoroquinoline is a more common starting material.
-
Nucleophile: Ammonia or a protected amine can be used as the nucleophile. The reaction typically requires high temperatures and pressures. Microwave-assisted SNAr can be an effective way to accelerate the reaction and improve yields.[8]
Potential Challenges:
-
Harsh Reaction Conditions: SNAr often requires high temperatures (150-250 °C) and may need to be carried out in a sealed tube or autoclave. This can limit the functional group tolerance.
-
Competing Reactions: At high temperatures, decomposition or other side reactions can occur.
-
Positional Selectivity: If there are other leaving groups on the ring, selectivity can be an issue.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The most common starting material is 2-chloro-8-fluoroquinoline . This is often commercially available or can be synthesized from 8-fluoroquinoline. For SNAr reactions, 2,8-difluoroquinoline would be more reactive at the 2-position.
Q2: Which synthetic route is generally preferred: Buchwald-Hartwig amination or SNAr?
The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.[1][9] It avoids the high temperatures and pressures typically required for SNAr, making it more compatible with a wider range of functional groups.[9] However, SNAr can be a more cost-effective option if the starting materials are readily available and the harsh conditions are not a concern.
Q3: How can I effectively purify the final product, this compound?
Purification of amines can sometimes be challenging due to their basicity.
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). To prevent streaking, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
-
Acid-Base Extraction: This can be an effective way to separate the basic amine product from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Q4: Are there any specific safety precautions I should take when working with fluoroquinolines?
Fluoroquinolone derivatives can have biological activity. It is important to handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Visualized Workflows and Mechanisms
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Problems in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of quinoline scaffolds. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with difficulties ranging from violent reactions to low yields and complex purification.[1][2][3]
This resource provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental issues and offering robust, validated protocols to overcome them.
General Troubleshooting Workflow
Before diving into specific synthesis methods, it's crucial to have a logical framework for diagnosing any experimental setback. The following workflow illustrates a systematic approach to troubleshooting.
Caption: A general troubleshooting workflow for addressing low yields.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[4] Its primary drawback is the often violent and highly exothermic nature of the reaction.[5][6]
Q1: My Skraup reaction is extremely vigorous, hard to control, and produces significant tar. How can I improve it?
A1: This is the most common and dangerous issue with the Skraup synthesis. The reaction's violence stems from the rapid, exothermic dehydration of glycerol to acrolein, which then polymerizes under the harsh acidic conditions.[6][7]
Causality & Solution: The key is to moderate the reaction rate. This is achieved by adding a mild oxidizing agent or a substance that controls the exotherm.
-
Use of a Moderating Agent: The addition of ferrous sulfate (FeSO₄) or boric acid is highly recommended.[8] Ferrous sulfate is believed to act as an oxygen carrier, effectively extending the reaction over a longer period and preventing it from becoming uncontrollable.[9]
-
Controlled Reagent Addition: Ensure that the sulfuric acid is added slowly and with efficient cooling. The order of addition is critical; adding the acid before the moderator can trigger the reaction prematurely.[9]
-
Anhydrous Conditions: The presence of water in the glycerol can significantly lower the yield. Using anhydrous or "dynamite" glycerol is best.[9]
Protocol 1: Moderated Skraup Synthesis of 8-Nitroquinoline
This protocol incorporates ferrous sulfate to ensure a controlled reaction.
| Reagent | Amount (molar ratio) | Key Considerations |
| o-Nitroaniline | 1.0 equiv | Substrate; less nucleophilic, may require harsher conditions than aniline.[10] |
| Anhydrous Glycerol | 3.0 equiv | Ensure < 1% water content.[9] |
| Ferrous Sulfate (FeSO₄·7H₂O) | 0.1 equiv | Moderating agent.[8][9] |
| Concentrated Sulfuric Acid | 2.5 equiv | Catalyst and dehydrating agent. |
Procedure:
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the o-nitroaniline, glycerol, and ferrous sulfate.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add the concentrated sulfuric acid through the condenser. Maintain a controlled internal temperature.
-
Heating: Once the addition is complete, heat the mixture cautiously. The reaction will become exothermic. Be prepared to remove the heat source if the reaction becomes too vigorous. Once the initial exotherm subsides, continue heating to reflux for 3-4 hours.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of ice water.
-
Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[11] The distillate can then be extracted with an organic solvent (e.g., toluene), dried, and the product isolated by recrystallization or chromatography.[11]
Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[12][13] Like the Skraup, it is prone to producing tarry by-products.[14]
Q2: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, making product isolation impossible.
A2: Tar formation is the principal side reaction and is caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[7][14] This side reaction consumes your starting material and complicates purification.
Causality & Solution: The strategy is to minimize the concentration of the free α,β-unsaturated carbonyl compound at any given time.
-
In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two simpler carbonyl compounds (the Beyer method).[12] This keeps its instantaneous concentration low.
-
Slow Addition: Slowly adding the carbonyl compound to the heated acidic solution of the aniline can control the exotherm and reduce polymerization.[14]
-
Catalyst Choice: While strong Brønsted acids are common, Lewis acids like tin tetrachloride or scandium(III) triflate can also catalyze the reaction, sometimes under milder conditions.[12]
Caption: Competing reaction pathways in the Doebner-von Miller synthesis.
Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[4][15] A primary challenge arises when using unsymmetrical β-diketones, which can lead to a mixture of regioisomers.[7][16]
Q3: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of two regioisomers. How can I control the regioselectivity?
A3: Regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization (annulation) of the enamine intermediate, which is the rate-determining step.[15] The outcome is governed by a delicate balance of steric and electronic effects.[16]
Causality & Solution:
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone will direct the cyclization to the less sterically hindered position. For instance, increasing the bulk of one of the R groups on the diketone often favors the formation of the corresponding 2-substituted quinoline.[15]
-
Electronic Effects: Electron-donating groups on the aniline ring will activate the para position for electrophilic attack, favoring cyclization at that site. Conversely, electron-withdrawing groups can influence the outcome differently.[15]
-
Reaction Conditions: While less predictable, systematically optimizing the acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid), temperature, and reaction time can sometimes favor one isomer over the other.[16]
Table 1: Factors Influencing Regioselectivity in Combes Synthesis
| Factor | Observation | Probable Outcome | Reference |
| Sterics (Diketone) | Increasing bulk of R¹ vs R² in R¹-CO-CH₂-CO-R² | Favors formation of the 2-R¹-quinoline. | [15] |
| Sterics (Aniline) | Bulky substituent at ortho position of aniline | Favors cyclization at the less hindered C-6 position. | [16] |
| Electronics (Aniline) | Methoxy-substituted anilines (electron-donating) | Can favor formation of specific isomers (e.g., 2-CF₃-quinolines in modified syntheses). | [15] |
| Electronics (Aniline) | Halo-substituted anilines (electron-withdrawing) | Can favor the alternative regioisomer (e.g., 4-CF₃-quinolines). | [15] |
Conrad-Limpach-Knorr Synthesis
This synthesis produces 4-hydroxyquinolines (which exist as 4-quinolones) from anilines and β-ketoesters.[17][18] The reaction is highly temperature-dependent, which is a common source of problems.
Q4: My Conrad-Limpach cyclization step is failing, resulting in low yields of the desired 4-hydroxyquinoline.
A4: This is a frequent issue and is almost always related to temperature control. The synthesis proceeds in two stages: (1) formation of a β-aminoacrylate at lower temperatures (kinetic product), and (2) thermal cyclization to the 4-quinolone at very high temperatures (thermodynamic product).[17]
Causality & Solution:
-
Insufficient Temperature: The electrocyclic ring closing requires a significant thermal energy input, typically around 250 °C.[17] Failure to reach this temperature will result in an incomplete reaction.
-
Decomposition: Heating the intermediate neat (without solvent) can lead to decomposition and moderate yields.[17]
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for success. Solvents like mineral oil or Dowtherm A provide a stable medium to achieve the necessary temperature uniformly, dramatically improving yields, often to over 90%.[17][19]
Protocol 2: Conrad-Limpach Thermal Cyclization
This protocol outlines the critical high-temperature cyclization step.
-
Intermediate Synthesis: First, prepare the β-aminoacrylate intermediate by reacting the aniline and β-ketoester at or slightly above room temperature, often with a catalytic amount of acid. Isolate this intermediate.
-
Cyclization Setup: Add the crude β-aminoacrylate to a flask containing a high-boiling solvent like mineral oil. Ensure your setup can safely reach and maintain temperatures of 250-260 °C (use a suitable heating mantle and a high-temperature thermometer).
-
Reaction: Heat the mixture to 250 °C. The cyclization involves the elimination of an alcohol (e.g., ethanol). Monitor the reaction by TLC if possible, though high temperatures can make this challenging. The reaction is typically complete in 20-30 minutes.
-
Work-up: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to reduce the viscosity of the mineral oil, and collect the product by filtration. Wash thoroughly to remove the high-boiling solvent.
Friedländer Synthesis
The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, using either acid or base catalysis.[20][21]
Q5: My Friedländer synthesis is plagued by the aldol self-condensation of my ketone starting material. How can I prevent this?
A5: Self-condensation of the active methylene component is a major competing side reaction, especially under basic conditions.[7] This reduces the amount of reagent available for the desired reaction and complicates purification.
Causality & Solution:
-
Catalyst Choice: While base catalysis is common, it strongly promotes aldol reactions. Switching to an acid catalyst (e.g., p-TsOH, H₂SO₄, or various Lewis acids) can shut down this side pathway.[20] Modern methods have shown that a wide variety of catalysts can be effective, allowing for optimization.[21]
-
Reaction Conditions: Using milder catalysts or running the reaction at lower temperatures can favor the desired cyclocondensation over the self-condensation.[11]
-
Stoichiometry and Addition Order: Using a slight excess of the 2-aminoaryl carbonyl compound can help ensure the active methylene compound reacts preferentially in the Friedländer pathway. Alternatively, slowly adding the active methylene compound to the reaction mixture can keep its concentration low and disfavor the bimolecular self-condensation.
Q6: I am using an unsymmetrical ketone and getting poor regioselectivity. What are my options?
A6: Similar to the Combes synthesis, regioselectivity is a challenge in the Friedländer reaction when using an unsymmetrical ketone.[6][16] The cyclization can occur from either α-carbon of the ketone.
Causality & Solution:
-
Electronic and Steric Control: The outcome is dictated by the relative acidity of the α-protons and the steric environment around the two α-carbons. Often, the reaction proceeds via the more stable enolate or enamine intermediate.
-
Directed Reactions: In some cases, you can pre-form an enamine or enolate under specific conditions to favor one regioisomer before introducing it to the 2-aminoaryl carbonyl compound.
-
Substrate Modification: If possible, modify the ketone to block one of the α-positions or to enhance the acidity of the other, thereby directing the condensation.
General FAQs and Purification
Q7: What are the most common impurities I should expect in my crude quinoline product?
A7: This is highly dependent on the synthetic route.
-
Skraup/Doebner-von Miller: Expect significant amounts of tarry polymers, unreacted aniline or nitrobenzene, and potentially regioisomers if a substituted aniline was used.[7][22]
-
Friedländer/Combes: Common impurities include unreacted starting materials, regioisomers, and self-condensation products of the carbonyl reactant.[7]
-
General: Always consider impurities from your starting materials and residual solvents from the workup.[22]
Q8: My purified quinoline derivative is a yellow or brown color. Is this normal?
A8: Yes, this is very common. Pure quinoline is a colorless liquid, but it and many of its derivatives are notoriously prone to turning yellow and then brown upon exposure to air and light.[22] This is usually due to the formation of trace oxidized impurities and may not be significant for many applications. For high-purity requirements, store the compound under an inert atmosphere (nitrogen or argon) in the dark and at a low temperature.
Q9: What is the best general method for purifying crude quinoline products?
A9: There is no single "best" method; the choice depends on the product's properties and the impurities present.
-
Vacuum Distillation: Excellent for liquid, thermally stable quinolines. It is very effective at removing non-volatile tars and inorganic salts.[11][22]
-
Recrystallization: A powerful technique if your product is a solid. The key is finding a suitable solvent system that effectively solubilizes the product at high temperatures and allows it to crystallize out upon cooling, leaving impurities behind.
-
Column Chromatography: A highly versatile method for both solids and liquids, capable of separating complex mixtures, including regioisomers that are otherwise difficult to separate.
-
Acid-Base Extraction / Salt Formation: Since quinoline is a base, you can often purify it by dissolving the crude mixture in an organic solvent, extracting with an acid (like HCl) to form the water-soluble hydrochloride salt, washing the aqueous layer to remove neutral organic impurities, and then re-basifying to liberate the pure quinoline for extraction back into an organic solvent.[23] Forming and recrystallizing a solid salt, like a picrate, can also be an effective purification strategy.[23]
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. iipseries.org [iipseries.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 18. jptcp.com [jptcp.com]
- 19. benchchem.com [benchchem.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 8-Fluoroquinolin-2-amine
Answering the call for in-depth technical guidance, this support center is dedicated to the purification of 8-Fluoroquinolin-2-amine. As a Senior Application Scientist, my aim is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to empower your research. The methodologies described herein are synthesized from established chemical principles and purification techniques applied to analogous quinoline structures, ensuring a robust and reliable guide.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with the purification of this compound (CAS No. 1342095-20-8). We will explore common issues and provide robust, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude this compound?
The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The three most effective techniques for this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from solid samples, especially on a larger scale. Its effectiveness is contingent on finding a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Silica Gel Column Chromatography: A highly versatile method for separating the target compound from impurities with different polarities.[1] It is the go-to method for complex mixtures or when high purity is essential, particularly for small to medium scales.
-
Acid-Base Extraction: This technique leverages the basicity of the 2-amine group to separate it from neutral or acidic impurities. It is often used as a preliminary bulk purification step before a final polishing step like recrystallization. A similar approach is often used in the workup of related quinoline syntheses.[2]
Q2: What are the likely impurities I might encounter in my crude this compound sample?
Impurities are typically remnants of the synthetic route. While the specific synthesis is not detailed here, common pathways for producing aminoquinolines often involve the reduction of a corresponding nitroquinoline. Therefore, potential impurities could include:
-
Unreacted Starting Materials: Such as 8-fluoro-2-nitroquinoline.
-
Incomplete Reaction Products: Intermediates from the synthetic pathway.
-
Side-Products: Formed from competing reactions. For instance, over-reduction could potentially affect the fluoro-substituent under harsh conditions, or polymerization might occur.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
Identifying these is crucial for selecting the right purification strategy. For example, the polarity difference between the nitro-precursor and the amino-product is significant, making column chromatography highly effective.
Q3: How can I confirm the purity and identity of my final product?
A multi-technique approach is essential for unambiguously confirming purity and structure.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A sharp, single peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for structural confirmation. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, while ¹H and ¹³C NMR will confirm the overall quinoline scaffold and the presence of the amine group. This is a standard analytical method for related fluoroquinoline compounds.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₉H₇FN₂, MW: 162.17 g/mol ).[4]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and optimize solvent systems for column chromatography.
Troubleshooting and In-Depth Protocols
Issue 1: My recrystallization attempt is failing (oiling out, poor recovery, or no crystal formation).
This is a common issue stemming from improper solvent selection or cooling rate.
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Poor recovery is due to the compound having significant solubility in the solvent even at low temperatures.
Troubleshooting Steps:
-
Re-evaluate Your Solvent: The ideal solvent should fully dissolve the compound when hot but result in poor solubility when cold. Screen a range of solvents with varying polarities.
-
Use a Solvent/Anti-Solvent System: Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Allow it to cool slowly.
-
Control the Cooling Rate: Slow, undisturbed cooling is paramount for forming large, pure crystals. Avoid flash-cooling in an ice bath. Allow the flask to cool to room temperature first, then transfer it to a refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting point for amino-aromatic compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | Can be effective, especially in a mixed solvent system. |
| Heptane/Hexane | Non-polar | 98 / 69 | Likely to be poor solvents on their own, but excellent as anti-solvents. |
Issue 2: I am struggling to get good separation with column chromatography.
Poor separation is typically due to an improperly chosen mobile phase or incorrect column packing.
Causality: The separation of compounds on a silica gel column relies on the differential partitioning of each compound between the stationary phase (polar silica) and the mobile phase (less polar solvent). If the mobile phase is too polar, all compounds will travel with the solvent front (low Rf values). If it's not polar enough, all compounds will remain adsorbed to the silica (high Rf values).
Caption: Workflow for Column Chromatography Purification.
Protocol & Troubleshooting:
-
TLC First: Always optimize your mobile phase using TLC. The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35, with good separation from all impurities.[1]
-
Start with a Hexane/Ethyl Acetate System: This is a standard choice for compounds of moderate polarity. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1) until you achieve the desired Rf.
-
Add a Modifier: If tailing is observed on the TLC plate (common with amines), add a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia in methanol to the mobile phase. This deactivates the acidic sites on the silica gel, leading to sharper peaks.
-
Column Packing: Ensure your column is packed perfectly vertically and without any air bubbles or cracks, as these will ruin the separation.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the resulting dry powder onto the top of the column. This "dry loading" technique typically results in better separation than loading as a concentrated liquid.
| System | Ratio (v/v) | Polarity | Use Case |
| Hexane : Ethyl Acetate | 9:1 → 1:1 | Low to Medium | Standard starting point for many organic compounds. |
| Dichloromethane : Methanol | 99:1 → 95:5 | Medium to High | Good for more polar compounds. Use with caution due to DCM's volatility. |
| Toluene : Acetone | 9:1 → 7:3 | Medium | Offers different selectivity compared to ester/alkane systems. |
Issue 3: My sample is still impure after one purification pass. What is the best overall strategy?
A multi-step purification strategy is often necessary to achieve high purity (>99%).
Causality: A single technique may not be sufficient to remove all impurities, especially those with similar physical properties to the target compound. Combining orthogonal methods (methods that separate based on different principles) is highly effective.
Caption: Decision workflow for selecting a purification strategy.
Recommended Integrated Workflow:
-
Initial Cleanup (Acid-Base Extraction):
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its protonated salt, leaving neutral impurities in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (e.g., with 2M NaOH or NaHCO₃) until the pH is >9. The free amine will precipitate or can be extracted back into an organic solvent.
-
This method is a powerful way to remove non-basic impurities and is inspired by general amine purification techniques.[5]
-
-
Primary Purification (Column Chromatography):
-
Use the material from the acid-base extraction and purify via column chromatography as described in the previous section. This will separate the target compound from impurities with similar basicity but different polarity.
-
-
Final Polishing (Recrystallization):
-
Take the combined, pure fractions from the column and perform a final recrystallization. This step is excellent for removing trace impurities and providing a highly crystalline, easy-to-handle final product.
-
By combining these orthogonal techniques, you can systematically remove a wide range of impurities, leading to a final product of exceptional purity.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
identifying side products in 8-Fluoroquinolin-2-amine reactions
Welcome to the technical support center for reactions involving 8-Fluoroquinolin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and specific issues you may encounter during your experiments, with a focus on identifying and mitigating the formation of unwanted side products. Our approach is rooted in mechanistic understanding to provide you with robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
When working with this compound, the primary side reactions of concern typically fall into three categories:
-
Self-Condensation or Dimerization: Like many amino-substituted heterocycles, this compound can undergo self-condensation, especially under harsh reaction conditions such as high temperatures or prolonged reaction times. This can lead to the formation of dimeric or oligomeric impurities that can be challenging to separate from the desired product.
-
Defluorination: The carbon-fluorine bond, while generally strong, can be susceptible to cleavage under certain nucleophilic or reductive conditions.[1][2][3] This is a critical consideration in reactions involving strong bases or certain metal catalysts.
-
Reactions at the Quinoline Nitrogen: The nitrogen atom of the quinoline ring is a nucleophilic site and can participate in side reactions, such as alkylation or oxidation, depending on the reagents and conditions employed.
Q2: My reaction is showing a significant amount of a high molecular weight impurity. What is the likely cause?
The presence of a high molecular weight impurity often points towards dimerization or oligomerization of the starting material. This can be mechanistically visualized as the amino group of one molecule of this compound attacking an electrophilic site on another molecule.
To address this, consider the following:
-
Lowering the Reaction Temperature: High temperatures can promote intermolecular reactions.
-
Reducing the Concentration: Running the reaction under more dilute conditions can disfavor bimolecular side reactions.
-
Controlling the Stoichiometry of Reagents: An excess of a coupling partner or a slow addition of one of the reactants can sometimes mitigate self-condensation.
Q3: I am observing a loss of the fluorine signal in my NMR analysis. What could be causing this defluorination?
Defluorination is a known challenge with fluoroaromatic compounds.[1][2][3] Several factors can contribute to this unwanted side reaction:
-
Strong Bases: Strong bases, particularly in combination with high temperatures, can promote nucleophilic aromatic substitution of the fluorine atom.
-
Reductive Conditions: Certain reducing agents or catalytic systems can facilitate the cleavage of the C-F bond.
-
Photodegradation: Fluoroquinolones can be susceptible to photodegradation, which may involve the labilization of the carbon-fluorine bond.[3]
To minimize defluorination, it is advisable to:
-
Use milder bases where possible.
-
Carefully select the reducing agent and reaction conditions.
-
Protect the reaction mixture from light, especially if the reaction is run over an extended period.
Troubleshooting Guides
Problem 1: Formation of an Isomeric Product
Symptom: You observe an unexpected isomer of your desired product, suggesting that a reaction has occurred at a different position on the quinoline ring.
Potential Cause: While the 2-amino group is a primary reactive site, other positions on the quinoline ring can also exhibit reactivity, particularly under forcing conditions. Electrophilic aromatic substitution, for instance, is favored at the C5 and C8 positions of the carbocyclic ring in quinolines.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric side products.
Detailed Steps:
-
Structural Confirmation: Isolate and fully characterize the isomeric byproduct to understand where the unexpected reaction has occurred.
-
Mechanistic Review: Re-evaluate the reaction mechanism. Could there be a competing pathway that you had not initially considered?
-
Condition Modification:
-
Temperature: Lowering the reaction temperature can often increase the selectivity of a reaction.
-
Catalyst/Reagent Choice: Employing a bulkier or more sterically hindered catalyst or reagent may favor reaction at the less hindered 2-amino position.
-
Protecting Groups: If a specific position is particularly prone to unwanted reactions, consider the use of a temporary protecting group.
-
Problem 2: Incomplete Conversion and Formation of a Deaminated Product
Symptom: Your reaction stalls, and you observe the formation of 8-fluoroquinoline (loss of the amino group).
Potential Cause: Hydrolysis or other degradation of the 2-amino group can occur, particularly in the presence of strong acids or bases at elevated temperatures.
Troubleshooting Protocol:
| Parameter | Recommended Action | Rationale |
| pH Control | Buffer the reaction mixture if possible. | Maintains a pH range where the amino group is stable. |
| Solvent Choice | Use anhydrous solvents and perform the reaction under an inert atmosphere. | Minimizes the presence of water, which can act as a nucleophile. |
| Temperature | Run the reaction at the lowest effective temperature. | Reduces the rate of decomposition reactions. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Prevents prolonged exposure to potentially harsh conditions. |
Experimental Protocols
Protocol 1: Minimizing Dimerization in a Coupling Reaction
This protocol provides a general guideline for a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, with a focus on minimizing the formation of dimeric side products.
Materials:
-
This compound
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst and the ligand.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add the base and this compound.
-
In a separate flask, dissolve the aryl halide in the anhydrous solvent.
-
Slowly add the solution of the aryl halide to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the work-up.
Causality: The slow addition of the electrophilic coupling partner ensures that its concentration remains low throughout the reaction, thereby minimizing the opportunity for it to react with a second molecule of this compound.
Protocol 2: Screening for Conditions to Avoid Defluorination
This protocol outlines a small-scale screening approach to identify reaction conditions that minimize defluorination.
Workflow Diagram:
Caption: Workflow for screening conditions to minimize defluorination.
Procedure:
-
Set up a series of small-scale reactions in parallel, each with a different base, solvent, or temperature.
-
Use a consistent amount of this compound and the other reactants in each vial.
-
Run the reactions for a set amount of time.
-
After the specified time, quench the reactions and prepare samples for analysis.
-
Analyze the crude reaction mixtures by LC-MS to quantify the desired product and any defluorinated byproducts.
-
For a more direct measure of defluorination, 19F NMR can be employed to observe the disappearance of the starting material's fluorine signal and the potential appearance of new fluorine-containing species.
By systematically varying one parameter at a time, you can identify the optimal conditions that provide a good yield of the desired product while minimizing the unwanted defluorination side reaction.
References
- 1. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dechlorination helps defluorination: New insights into the defluorination of florfenicol and DFT calculations on the reaction pathways - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. ecorfan.org [ecorfan.org]
Technical Support Center: Optimizing Reaction Conditions for 8-Fluoroquinolin-2-amine
Welcome to the technical support center dedicated to the synthesis and optimization of 8-Fluoroquinolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated quinoline derivative. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and expert insights to enhance the efficiency and success of your chemical reactions.
Introduction to the Synthetic Challenges
The synthesis of this compound presents a unique set of challenges primarily centered around the introduction of the C2-amino group onto the electron-deficient quinoline core, which is further influenced by the presence of an electron-withdrawing fluorine atom at the C8-position. The two most common and effective strategies for this transformation are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods and the optimization of their respective conditions are critical for achieving high yields and purity. This guide will provide in-depth troubleshooting for both approaches.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Part 1: Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] It is often the method of choice due to its broad substrate scope and functional group tolerance.[1] A typical starting material for this route would be 2-chloro- or 2-bromo-8-fluoroquinoline.
Q1: My Buchwald-Hartwig amination reaction to synthesize this compound is resulting in a low yield or no product at all. What are the most common causes?
A1: Low yields in this cross-coupling reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst System Inactivity:
-
Cause: The choice of palladium precursor and ligand is crucial.[3] Not all ligand/metal combinations are equally effective for this specific substrate. The electron-rich and sterically hindered phosphine ligands are generally preferred.[3]
-
Solution:
-
Ligand Selection: If you are using a general-purpose ligand, consider switching to one known for its high efficacy in aminating heteroaryl chlorides, such as XPhos or SPhos.
-
Catalyst Loading: While typically low (1-5 mol%), insufficient catalyst loading can lead to incomplete conversion. Try incrementally increasing the catalyst and ligand loading.
-
Pre-catalyst vs. In-situ Generation: Using a pre-formed palladium-ligand complex can sometimes provide more consistent results than generating the active catalyst in situ.
-
-
-
Base Selection and Strength:
-
Cause: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine.[1] An inappropriate base can lead to a stalled reaction or side product formation.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong, non-nucleophilic base that is effective in many Buchwald-Hartwig aminations.[4] If you are using a weaker base like K2CO3 or Cs2CO3, it may not be strong enough for this transformation.
-
-
Solvent and Temperature Optimization:
-
Cause: The reaction is sensitive to both solvent polarity and temperature. Anhydrous and deoxygenated conditions are essential to prevent catalyst deactivation.
-
Solution:
-
Solvent: Toluene and 1,4-dioxane are common solvents. Ensure they are freshly distilled and thoroughly deoxygenated.
-
Temperature: These reactions often require elevated temperatures (80-110 °C). If you are running the reaction at a lower temperature, a gradual increase may improve the yield. However, excessively high temperatures can lead to catalyst decomposition.
-
-
Q2: I am observing significant amounts of hydrodehalogenation (replacement of the halogen with hydrogen) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Cause: This side reaction can be promoted by the presence of water or other protic impurities, which can protonate the aryl-palladium intermediate. It can also be a result of β-hydride elimination from the amido-palladium complex.[1]
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use of a glovebox or Schlenk line techniques is highly recommended.
-
Choice of Base: Some bases can be more prone to promoting this side reaction. Stick to strong, non-nucleophilic bases like NaOt-Bu.
-
Ligand Effect: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different bulky phosphine ligands.
-
Q3: I am using an ammonia surrogate, like lithium bis(trimethylsilyl)amide (LHMDS), and the reaction is not proceeding as expected. What should I consider?
A3: Ammonia surrogates are often used in Buchwald-Hartwig aminations to introduce a primary amino group.[2]
-
Cause: The reactivity of ammonia surrogates can be different from primary or secondary amines. The in-situ deprotection of the silyl groups is a key step.
-
Solution:
-
Reaction Conditions: Ensure that the reaction conditions are compatible with the specific ammonia surrogate you are using. Some may require different catalyst systems or reaction times.
-
Workup Procedure: The workup for reactions with ammonia surrogates often involves an acidic quench to hydrolyze the silyl groups and protonate the newly formed amine. Ensure this step is performed correctly.
-
Part 2: Nucleophilic Aromatic Substitution (SNAr) Approach
SNAr is another viable route, particularly given the electron-deficient nature of the quinoline ring, which is further activated by the 8-fluoro substituent.[5] This method typically involves reacting a 2-halo-8-fluoroquinoline with an ammonia source at elevated temperatures and pressures.
Q1: My SNAr reaction with ammonia is giving a very low yield. What are the key parameters to optimize?
A1: Low yields in SNAr reactions with ammonia are often due to the relatively low nucleophilicity of ammonia and the stability of the starting material.
-
Leaving Group Choice:
-
Cause: The nature of the leaving group at the C2 position is critical.
-
Solution: While fluoride is a poor leaving group in many nucleophilic substitutions, in SNAr, the rate-determining step is often the nucleophilic attack. The high electronegativity of fluorine can make the C2 position more electrophilic and thus more susceptible to attack.[6] Therefore, 2-fluoro-8-fluoroquinoline could be a viable starting material. However, chloro and bromo are also commonly used and may offer a good balance of reactivity and availability.
-
-
Reaction Conditions:
-
Cause: SNAr reactions with weak nucleophiles like ammonia often require forcing conditions.[7]
-
Solution:
-
Temperature and Pressure: These reactions are typically carried out in a sealed vessel at high temperatures (120-180 °C) to build up pressure and increase the concentration of ammonia in the solution.[8]
-
Solvent: A polar, aprotic solvent like DMSO or NMP can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction. Alcohols like ethanol can also be used, often with a concentrated aqueous ammonia solution.[8]
-
-
Q2: I am observing the formation of byproducts, and the purification of this compound is proving difficult. What are the likely impurities and how can I improve the purification?
A2: Common byproducts in SNAr reactions can include starting material and products from side reactions.
-
Potential Byproducts:
-
Unreacted Starting Material: Due to incomplete conversion.
-
Hydroxylated Product (8-Fluoroquinolin-2-ol): If water is present in the reaction mixture, it can act as a nucleophile.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.[9]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can isolate the purified amine.
-
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Note: These are starting points and may require optimization for your specific setup and reagents.
Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-8-fluoroquinoline
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heteroaryl halides.[4]
Materials:
-
2-Chloro-8-fluoroquinoline
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, followed by hydrolysis)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-8-fluoroquinoline (1.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOt-Bu (1.4 mmol).
-
If using an ammonia surrogate like benzophenone imine, add it at this stage (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
If an ammonia surrogate was used, an acidic workup (e.g., with 1M HCl) will be necessary to hydrolyze the imine and protonate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-8-fluoroquinoline
This protocol is a general procedure for the amination of an activated heteroaryl chloride.[8]
Materials:
-
2-Chloro-8-fluoroquinoline
-
Concentrated aqueous ammonia (28-30%)
-
Ethanol or DMSO
-
Pressure-rated sealed tube
Procedure:
-
In a pressure-rated sealed tube, dissolve 2-chloro-8-fluoroquinoline (1.0 mmol) in ethanol or DMSO (5 mL).
-
Add concentrated aqueous ammonia (10 mL).
-
Seal the tube tightly.
-
Heat the reaction mixture to 150-180 °C in an oil bath behind a blast shield.
-
Maintain the temperature with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
For effective optimization, it is crucial to systematically vary reaction parameters and record the outcomes. Below is a template table for organizing your optimization data.
| Entry | Starting Material | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Chloro-8-fluoroquinoline | Pd2(dba)3/XPhos | NaOt-Bu | Toluene | 100 | 12 | ||
| 2 | 2-Chloro-8-fluoroquinoline | Pd(OAc)2/SPhos | K3PO4 | Dioxane | 110 | 24 | ||
| 3 | 2-Bromo-8-fluoroquinoline | Pd2(dba)3/XPhos | NaOt-Bu | Toluene | 100 | 12 | ||
| 4 | 2-Chloro-8-fluoroquinoline | None (SNAr) | NH3 (aq) | Ethanol | 160 | 24 |
Visualizing the Workflow
Diagram 1: Buchwald-Hartwig Amination Workflow
Caption: A typical workflow for the Buchwald-Hartwig synthesis of this compound.
Diagram 2: SNAr Amination Workflow
Caption: A general workflow for the SNAr synthesis of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-8-fluoroisoquinolin-3-amine | 1260815-69-7 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
stability issues and degradation of 8-Fluoroquinolin-2-amine
Welcome to the Technical Support Center for 8-Fluoroquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity of your research.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, recognized for its role in the synthesis of novel chemical entities.[1] The presence of a fluorine atom at the 8-position and an amine group at the 2-position imparts distinct chemical properties that, while beneficial for synthesis, can also be sources of instability if not handled and stored correctly.[1] This guide provides a comprehensive overview of the potential stability issues and degradation pathways of this compound, drawing upon data from related quinoline and fluoroquinolone compounds to offer field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of structurally similar fluoroquinolones and quinoline derivatives, the primary factors that can induce degradation are exposure to light (photodegradation), strong acidic or basic conditions (hydrolysis), oxidizing agents, and high temperatures (thermal degradation).[2][3][4][5]
Q2: How does the fluorine substituent at the 8-position affect the stability of the molecule?
A2: The fluorine atom at the 8-position can influence the molecule's electronic properties and, consequently, its stability. Research on other 8-fluoro substituted fluoroquinolones suggests that this substitution can make the molecule more susceptible to degradation upon exposure to UVA light, potentially leading to a decrease in desired activity and an increase in cytotoxicity.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6] A safety data sheet for a similar compound, 8-aminoquinoline, recommends storage in a cool place and keeping the container tightly closed in a dry and well-ventilated environment.[7] For optimal stability, especially for long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, studies on the degradation of quinoline and its derivatives suggest that hydroxylation of the quinoline ring is a common degradation pathway.[8][9][10][11] Therefore, potential degradation products could include hydroxylated derivatives of this compound. Under oxidative stress, the amino group may also be susceptible to oxidation.
Q5: Can this compound degrade in solution? If so, what solvents are recommended?
A5: Yes, degradation in solution is possible, especially under harsh pH conditions or upon exposure to light. For preparing stock solutions, it is advisable to use high-purity, anhydrous solvents. Based on solubility information for the related compound 2-aminoquinoline, suitable solvents may include chloroform and methanol.[12][13] It is crucial to prepare solutions fresh and protect them from light, especially if they are to be stored for any length of time. Aqueous solutions, particularly at non-neutral pH, may be more prone to hydrolysis.
Troubleshooting Guide: Stability Issues
This guide provides a structured approach to identifying and resolving common stability issues with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Discoloration of solid compound (e.g., yellowing to browning) | 1. Photodegradation: Exposure to light, particularly UV light. 2. Oxidation: Exposure to air (oxygen). 3. Thermal Stress: Storage at elevated temperatures. | 1. Store the compound in an amber vial or a container wrapped in aluminum foil. 2. Store under an inert atmosphere (e.g., argon or nitrogen). 3. Store in a refrigerator or freezer as per supplier recommendations. | Quinoline compounds can change color from colorless to yellow and then brown upon exposure to light and aging.[14] This is often due to the formation of chromophoric degradation products resulting from photo-oxidation. |
| Appearance of new peaks in HPLC analysis of a recently prepared solution | 1. Solvent-induced degradation: Reaction with impurities in the solvent (e.g., peroxides in ethers) or hydrolysis in protic solvents. 2. Photodegradation in solution. | 1. Use fresh, high-purity, or freshly distilled solvents. Avoid long-term storage in solvents prone to peroxide formation. 2. Prepare solutions fresh before use and work in a fume hood with UV-filtered light or wrap the container in foil. | Impurities in solvents can initiate degradation. Photodegradation is often accelerated in solution. |
| Inconsistent results in biological assays | 1. Degradation of stock solutions: Compound may be degrading over time in the storage solvent. 2. Interaction with assay components: The compound may be unstable in the assay buffer (e.g., due to pH). | 1. Prepare fresh stock solutions for each experiment or perform a stability study of the stock solution under storage conditions. 2. Assess the stability of the compound in the assay buffer over the time course of the experiment. | The biological activity of a compound is dependent on its structural integrity. Degradation can lead to a loss of potency or the formation of byproducts with different activities. |
| Precipitation of the compound from solution | 1. Poor solubility: The concentration of the compound exceeds its solubility in the chosen solvent. 2. Formation of insoluble degradation products. | 1. Consult solubility data and consider using a co-solvent system or a different solvent. 2. Analyze the precipitate to determine if it is the parent compound or a degradation product. | Understanding the physicochemical properties, such as solubility, is crucial for proper handling in experimental settings.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[4][5][15][16][17] The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Also, incubate a solution of the compound at 60°C for 48 hours.
-
At specified time points, analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, analyze both the exposed and control samples by HPLC. Studies on related compounds suggest that UVA irradiation can cause degradation.[2][3]
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for assessing the purity of this compound and detecting any degradation products.[18][19]
Objective: To determine the purity of an this compound sample.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (as a mobile phase modifier)
-
This compound sample
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a solution of the test sample in the mobile phase at a similar concentration to the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Visualizations
Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the degradation patterns of related quinoline compounds.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound Supplier & Distributor of CAS# [processpointchem.com]
- 2. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Microbial degradation of quinoline and methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
how to increase the solubility of 8-Fluoroquinolin-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 8-Fluoroquinolin-2-amine. The content is structured in a problem-oriented question-and-answer format to directly address common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: The solubility of this compound is governed by its molecular structure. It possesses a large, rigid quinoline ring system, which is inherently hydrophobic and prefers non-polar environments. This characteristic leads to poor solubility in water and neutral aqueous buffers.
However, the molecule also contains a primary amine group (-NH₂) at the 2-position. This group is basic and serves as the primary handle for solubility manipulation. In neutral water, this amine is largely un-ionized, preserving the molecule's hydrophobic character. Lower aliphatic amines can form hydrogen bonds with water, but this effect diminishes as the hydrophobic portion of the molecule increases.[1]
Q2: What is the most effective first step to solubilize this compound?
A2: The most direct and effective method is pH adjustment . Since this compound has a basic amine group, lowering the pH of the solvent will protonate this group (-NH₂ → -NH₃⁺). This creates a positively charged ion, or a salt, which is significantly more soluble in polar solvents like water.[2][3][] The solubility of quinoline and its derivatives is known to be highly dependent on pH.[5]
The general principle is that the salt form of a weak base (like an amine) is much more water-soluble than the free base form.[6] By lowering the pH well below the pKa of the compound, you ensure that the vast majority of the molecules are in their charged, water-soluble, protonated state.
Troubleshooting & Optimization Guides
Q3: My compound immediately precipitates when I add it to my neutral (pH 7.4) cell culture media or phosphate-buffered saline (PBS). What's happening?
A3: This is a classic solubility issue caused by a pH shift. You likely dissolved your compound in an acidic solution or a solvent like DMSO to create a stock, but upon dilution into a high-volume neutral buffer, the pH equilibrates to ~7.4. At this pH, the protonated, soluble form of your compound converts back to the neutral, insoluble free base, causing it to precipitate.
Solution Workflow:
-
Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in water or DMSO, prepare a concentrated stock solution (e.g., 10-100 mM) in an acidic vehicle. A common starting point is 0.1 M Hydrochloric Acid (HCl).
-
Verify Dissolution: Ensure the compound is fully dissolved in the acidic stock. Gentle warming or vortexing can assist, but complete dissolution should be primarily driven by protonation.
-
Dilute into Final Buffer: Perform a serial dilution, adding small aliquots of the concentrated acidic stock into your final neutral buffer. The large buffering capacity of the media/PBS should prevent a significant drop in the final pH, while the rapid dispersion helps keep the compound from crashing out at the point of addition.
Q4: I need to use a specific concentration for my experiment, but I'm unsure which solubilization strategy to choose. How do I decide?
A4: The best strategy depends on your experimental constraints (e.g., cell viability, buffer composition, required concentration). The following decision tree provides a logical workflow for selecting an appropriate method.
Caption: Workflow for selecting a solubilization strategy.
Q5: pH adjustment isn't an option for my experiment. How do I effectively use co-solvents?
A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the environment more favorable for dissolving hydrophobic compounds.[8][9]
Common Co-solvents for Biological Assays:
| Co-Solvent | Typical Starting Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | 0.1% - 1% (v/v) | Potent solvent, but can be toxic to cells at >1%. Can enhance compound permeability.[10][11] |
| Ethanol | 1% - 5% (v/v) | Generally well-tolerated by cells at low concentrations. Less potent than DMSO.[9] |
| PEG 400 (Polyethylene glycol 400) | 1% - 10% (v/v) | Low toxicity, often used in formulations. Can increase viscosity.[7][10][12] |
| Propylene Glycol | 1% - 10% (v/v) | Common in pharmaceutical formulations; low toxicity.[7][8][10] |
Key Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on non-polar molecules, thereby increasing their solubility.[]
Q6: I've tried both pH and co-solvents, but for my required high concentration, the compound is still not stable in solution. What are my next steps?
A6: When simple methods fail, more advanced formulation strategies, often used in drug development, can be employed. These involve the use of specialized excipients.
-
Salt Formation: This involves reacting the amine with an acid to form and isolate a stable, solid salt (e.g., this compound HCl). This solid salt will have intrinsically higher aqueous solubility and a faster dissolution rate than the parent free base.[6][13][14] This is a robust method for improving the handling and physicochemical properties of basic drugs.
-
Cyclodextrins: These are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The this compound can be encapsulated within the hydrophobic core, forming an "inclusion complex" that is water-soluble.[2][15]
-
Surfactants: Surfactants like Tween 80 or Polysorbate 80 form micelles in water. The hydrophobic compound partitions into the core of these micelles, allowing it to be dispersed in the aqueous phase.[15]
-
Solid Dispersions: For oral dosage forms, the compound can be dispersed in a solid polymer matrix (like PVP or HPMC) to create an amorphous solid dispersion. The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[16][17][18]
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol aims to prepare a 10 mM aqueous stock solution.
-
Weigh Compound: Accurately weigh 1.62 mg of this compound (MW: 162.16 g/mol ).
-
Prepare Acidic Solvent: Prepare a 0.1 M HCl solution in deionized water.
-
Dissolution: Add the weighed compound to a microcentrifuge tube. Add 900 µL of the 0.1 M HCl. Vortex thoroughly for 1-2 minutes. The solution should become clear as the compound protonates and dissolves.
-
Final Volume: Adjust the final volume to 1.0 mL with 0.1 M HCl. This yields a 10 mM stock solution at an acidic pH.
-
Application: Use this stock for serial dilutions into your final, well-buffered experimental medium. Always add the stock to the buffer, not the other way around.
Protocol 2: Screening for an Optimal Co-Solvent System
This protocol helps determine the most effective co-solvent for your needs.
-
Prepare Concentrated Stock: Dissolve this compound in 100% DMSO to the highest possible concentration (e.g., 200 mM).
-
Prepare Co-Solvent Blends: In separate tubes, prepare 1 mL of your final aqueous buffer (e.g., PBS, pH 7.4) containing different co-solvents at a test concentration (e.g., 5% Ethanol, 5% PEG 400, 0.5% DMSO).
-
Spike and Observe: Add a small aliquot of the concentrated DMSO stock to each co-solvent blend to achieve your target final concentration (e.g., add 1 µL of 200 mM stock to 1 mL buffer for a final concentration of 200 µM).
-
Incubate and Assess: Vortex each tube immediately after adding the stock. Let the tubes sit at room temperature for 1 hour and visually inspect for any signs of precipitation (cloudiness, particulates). The clearest solution indicates the most effective co-solvent system at that concentration.
Mechanistic Visualization
The primary mechanism of pH-dependent solubility involves a chemical equilibrium between the insoluble free base and the soluble protonated salt.
Caption: Protonation equilibrium of an amine.
References
- 1. byjus.com [byjus.com]
- 2. longdom.org [longdom.org]
- 3. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajptonline.com [ajptonline.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 11. quora.com [quora.com]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. senpharma.vn [senpharma.vn]
- 16. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 17. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 18. ijpsjournal.com [ijpsjournal.com]
avoiding unwanted side reactions with 8-Fluoroquinolin-2-amine
Welcome to the technical support center for 8-Fluoroquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid unwanted side reactions and optimize your synthetic strategies.
The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can enhance metabolic stability and potency.[1] However, the electronic properties of both the fluorine atom and the quinoline ring system can lead to specific reactivity patterns and side reactions that require careful consideration.
I. Understanding the Reactivity of this compound
The reactivity of this compound is governed by the interplay of several factors: the nucleophilicity of the 2-amino group, the electron-withdrawing nature of the fluorine atom and the quinoline nitrogen, and the potential for the quinoline ring to participate in various reactions. The C-F bond itself is generally stable, but the fluorine atom's presence influences the electron distribution and reactivity of the entire molecule.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used?
A1: this compound is a valuable building block in medicinal chemistry and materials science. It is frequently employed in:
-
Cross-coupling reactions: Such as Suzuki-Miyaura and Buchwald-Hartwig aminations to form C-C and C-N bonds, respectively.[4][5] These reactions are crucial for building complex molecular architectures.
-
Amide bond formations: The 2-amino group can be acylated to form amides, which are common functionalities in many biologically active molecules.[6][7]
-
Mannich reactions: The quinoline ring can undergo electrophilic substitution, such as the Mannich reaction, to introduce aminomethyl groups.[8][9]
Q2: How does the fluorine at the 8-position influence the reactivity of the 2-amino group?
A2: The fluorine atom at the C8 position is electron-withdrawing. This has two main effects:
-
Decreased Nucleophilicity: The electron-withdrawing nature of the fluorine atom slightly reduces the electron density on the 2-amino group, making it less nucleophilic compared to an unsubstituted 2-aminoquinoline. This can sometimes lead to slower reaction rates in nucleophilic substitution or coupling reactions.
-
Altered Ring Electronics: The fluorine atom influences the overall electron distribution of the quinoline ring system, which can affect its susceptibility to electrophilic or nucleophilic attack.[10]
II. Troubleshooting Guide for Common Side Reactions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[11] However, with this compound, several side reactions can occur.
Problem 1: Low yields or no reaction in Suzuki-Miyaura coupling.
-
Possible Cause 1: Catalyst deactivation. The amino group on the quinoline can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Possible Cause 2: Inefficient transmetalation. The electronic properties of the fluorinated quinoline may hinder the transmetalation step with the boronic acid derivative.
-
Possible Cause 3: Protodeboronation of the boronic acid. Boronic acids can be unstable under certain reaction conditions, leading to the formation of the corresponding arene as a byproduct.[12]
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) to promote reductive elimination and prevent catalyst inhibition.[13] The choice of ligand is critical and often needs to be screened for optimal results.[14]
-
Base Optimization: The choice of base is crucial.[12] Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly influence the reaction outcome.
-
Protecting the Amino Group: Temporarily protecting the 2-amino group as a carbamate (e.g., Boc or Cbz) can prevent its interference with the catalyst.[15][16] This strategy adds extra steps but can be highly effective.[17]
-
Use of Stable Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to minimize protodeboronation.[12]
-
Problem 2: Homocoupling of the boronic acid in Suzuki-Miyaura reactions.
-
Possible Cause 1: Presence of oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Possible Cause 2: Inefficient catalytic cycle. If the cross-coupling is slow, the homocoupling pathway can become more competitive.
-
Solutions:
-
Degassing: Thoroughly degas all solvents and reagents with an inert gas (e.g., argon or nitrogen) before and during the reaction.
-
Catalyst and Ligand Optimization: As with low yields, optimizing the catalyst and ligand can accelerate the desired cross-coupling reaction, outcompeting the homocoupling side reaction.[12]
-
Problem 3: Diarylation or other side reactions in Buchwald-Hartwig amination.
-
Possible Cause: Overly reactive catalyst system. While highly active catalysts are generally desirable, they can sometimes lead to side reactions like diarylation, especially with primary amines.
-
Solutions:
-
Ligand Tuning: The Buchwald group has developed a range of ligands with varying steric and electronic properties.[13] For primary amines, ligands like BrettPhos are often effective in preventing diarylation.[18]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help minimize side reactions.
-
Reaction Conditions: Lowering the reaction temperature or using a milder base can sometimes improve selectivity.
-
Below is a troubleshooting workflow for Suzuki-Miyaura reactions:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura couplings.
Complications in Amide Bond Formation
Forming an amide bond with this compound is a common transformation, but the reduced nucleophilicity of the amino group can present challenges.[6][7]
Problem: Incomplete reaction or low yield in amide coupling.
-
Possible Cause 1: Insufficiently activated carboxylic acid. Standard coupling reagents may not be potent enough to overcome the lower reactivity of the amine.
-
Possible Cause 2: Steric hindrance. If either the carboxylic acid or the quinoline is sterically demanding, the coupling can be slow.
-
Solutions:
-
Choice of Coupling Reagent: Use more powerful coupling reagents. For difficult couplings, consider reagents like HATU, HBTU, or converting the carboxylic acid to an acid chloride.[19]
-
Reaction Conditions: Increasing the reaction temperature or reaction time can help drive the reaction to completion.
-
Catalytic Additives: The addition of a catalytic amount of a nucleophilic catalyst like DMAP can sometimes accelerate the reaction, although care must be taken as it can also promote side reactions.[19]
-
Regioselectivity in Electrophilic Aromatic Substitution
While the 2-amino group is the primary site of reactivity for many reactions, the quinoline ring itself can undergo electrophilic aromatic substitution.
Problem: Unwanted substitution on the quinoline ring.
-
Possible Cause: Harsh reaction conditions. Strong electrophiles or high temperatures can lead to substitution at various positions on the quinoline ring. The electron-donating amino group directs ortho and para, while the ring nitrogen deactivates the pyridine ring.
-
Solutions:
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point and should be optimized for specific substrates.[21]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the boronic acid or ester (1.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., XPhos, 0.04 mmol) to a dry reaction vial.
-
Solvent and Base Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) followed by the degassed solvent (e.g., dioxane/water mixture).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Protecting the 2-Amino Group with a Boc Group
This procedure can be used to temporarily mask the amino group.[22]
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) and a base (e.g., triethylamine or DMAP, 1.2 mmol).
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product as needed.
Deprotection: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
The following diagram illustrates the protection-coupling-deprotection strategy:
Caption: Workflow for a protection-coupling-deprotection strategy.
IV. Data Summary
Table 1: Recommended Ligands for Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Recommended Ligand(s) | Key Considerations |
| Suzuki-Miyaura | Aryl Bromides/Chlorides | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are generally effective. |
| Buchwald-Hartwig | Primary Amines | BrettPhos, RuPhos | Ligands that prevent diarylation are preferred.[18] |
| Buchwald-Hartwig | Secondary Amines | RuPhos, XPhos | Generally less prone to side reactions than primary amines. |
V. References
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Available at: --INVALID-LINK--
-
Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Available at: --INVALID-LINK--
-
Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available at: --INVALID-LINK--
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: --INVALID-LINK--
-
Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--
-
Protective Groups. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: --INVALID-LINK--
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: --INVALID-LINK--
-
Aminative Suzuki–Miyaura coupling. Science. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available at: --INVALID-LINK--
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: --INVALID-LINK--
-
Protecting group. Wikipedia. Available at: --INVALID-LINK--
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules. Available at: --INVALID-LINK--
-
Buchwald Catalysts & Ligands. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Aminative Suzuki-Miyaura coupling. PubMed. Available at: --INVALID-LINK--
-
Second Generation Steroidal 4-Aminoquinolines Are Potent, Dual-Target Inhibitors of the Botulinum Neurotoxin Serotype A Metalloprotease and P. falciparum Malaria. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. Available at: --INVALID-LINK--
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--
-
Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. ResearchGate. Available at: --INVALID-LINK--
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available at: --INVALID-LINK--
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: --INVALID-LINK--
-
Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules. Available at: --INVALID-LINK--
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions. BenchChem. Available at: --INVALID-LINK--
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. DSpace@MIT. Available at: --INVALID-LINK--
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Organometallics. Available at: --INVALID-LINK--
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available at: --INVALID-LINK--
-
A Comparative Guide to the Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Efficacy and Safety Analysis. BenchChem. Available at: --INVALID-LINK--
-
7-chloro-8-fluoro-N-propylquinolin-2-amine. PubChem. Available at: --INVALID-LINK--
-
Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. Available at: --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Protective Groups [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jocpr.com [jocpr.com]
- 18. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Second Generation Steroidal 4-Aminoquinolines Are Potent, Dual-Target Inhibitors of the Botulinum Neurotoxin Serotype A Metalloprotease and P. falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
validating the biological target of 8-Fluoroquinolin-2-amine
An In-Depth Guide to the Identification and Validation of the Biological Target for 8-Fluoroquinolin-2-amine
Introduction: From Bioactive Hit to Validated Lead
The discovery of a novel bioactive compound, such as this compound, is a pivotal moment in drug discovery. However, its therapeutic potential remains unrealized until a critical question is answered: what is its biological target, and how does it exert its effect? The process of identifying and validating this target is a rigorous, multi-faceted investigation that forms the bedrock of a successful drug development program. A validated target provides a clear mechanism of action, enables structure-activity relationship (SAR) studies, and is essential for preclinical and clinical development.
This guide provides a comprehensive framework for researchers to deconvolve and validate the biological target of this compound. We will move beyond a simple listing of techniques, instead focusing on building a logical, self-validating experimental cascade. This strategy begins with broad, hypothesis-generating in silico methods and progressively narrows the focus through direct biophysical binding assays and, ultimately, to definitive validation in a cellular context.
Part 1: Initial Hypothesis Generation via In Silico and Cheminformatics Approaches
Before committing to resource-intensive wet lab experiments, computational methods can provide a powerful starting point by generating a tractable list of putative targets. This approach leverages the structural and chemical properties of this compound to identify potential protein interactors.
Chemical Similarity and Substructure Searching
The principle of "guilt-by-association" is a cornerstone of chemical biology. If a compound is structurally similar to a known drug or probe with a defined target, it is plausible that it shares a similar mechanism of action.
-
Methodology : Utilize chemical databases such as PubChem, ChEMBL, and SciFinder to search for compounds structurally similar to this compound. The core quinoline scaffold is a common motif in many bioactive compounds, making this a fruitful starting point.
-
Experimental Rationale : This initial screen helps to contextualize the compound within the known chemical space. Identifying analogs with known targets, for example, kinases or G-protein coupled receptors, can immediately suggest protein families to investigate.
Reverse Pharmacophore and Target Prediction Servers
These in silico tools take the structure of the small molecule and screen it against a library of 3D protein structures to predict potential binding partners.
-
Methodology : Submit the 3D structure of this compound to web-based servers like PharmMapper, SuperPred, or SwissTargetPrediction. These platforms will return a ranked list of potential protein targets based on binding site and pharmacophore similarity.
-
Experimental Rationale : This approach is unbiased by known pharmacology and can reveal novel, unexpected targets. The output, a list of putative targets, forms the basis for the subsequent experimental validation cascade.
Part 2: Biophysical Validation of Direct Target Engagement
Once a list of putative targets is generated, the next critical step is to confirm a direct, physical interaction between this compound and the candidate protein(s). Biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics.[1][2] It is crucial to use orthogonal methods—techniques that rely on different physical principles—to build a robust case for direct binding.
Workflow for Biophysical Validation
References
The Compass of Discovery: A Guide to Indispensable Control Experiments for Research with 8-Fluoroquinolin-2-amine
By Dr. Evelyn Reed, Senior Application Scientist
In the fast-paced world of drug discovery and molecular biology, the quest for novel therapeutics is both exhilarating and fraught with potential pitfalls. Small molecules, such as the quinoline derivative 8-Fluoroquinolin-2-amine, hold immense promise, often serving as scaffolds for potent inhibitors of key cellular processes.[1][2] However, the journey from a promising hit to a validated lead compound is paved with rigorous scientific validation. The credibility of any claim regarding the biological activity of a compound like this compound rests squarely on the foundation of meticulously designed and executed control experiments.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and interpreting control experiments when investigating the biological effects of this compound. Moving beyond a mere checklist of protocols, we will delve into the causal logic behind each control, ensuring that your experimental design is a self-validating system that generates trustworthy and publishable data.
The Subject of Our Inquiry: this compound
This compound is a fluorinated quinoline amine that serves as a valuable building block in the synthesis of bioactive compounds.[3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology.[4][5][6] Consequently, it is highly probable that researchers investigating this compound are exploring its potential as a kinase inhibitor or as a cytotoxic agent against cancer cells. This guide will therefore focus on control experiments pertinent to these applications.
The Cornerstone of Rigor: The Imperative of Controls
A Multi-Faceted Approach to Experimental Validation
The Baseline of Inactivity: Negative Controls
The primary role of a negative control is to establish a baseline and to control for experimental artifacts. It helps to ensure that the observed effects are not due to the solvent, the experimental conditions, or non-specific interactions of the chemical scaffold.
-
Vehicle Control: The most fundamental control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (DMSO). All experiments should include a condition where cells or enzymes are treated with the same concentration of DMSO as that used for the test compound. This accounts for any effects of the solvent on the biological system.
The Benchmark of Efficacy: Positive Controls
Positive controls are well-characterized compounds that are known to produce the expected biological effect. They serve to validate the assay system and provide a benchmark against which the potency of the test compound can be compared.
-
For Kinase Inhibition Assays: When investigating this compound as a kinase inhibitor, a known, potent inhibitor of the target kinase or a broad-spectrum kinase inhibitor should be used as a positive control. Several FDA-approved quinoline-based kinase inhibitors are excellent choices, depending on the target kinase family being investigated.[9][10]
-
For Cytotoxicity Assays: In assays measuring cell viability or proliferation, a compound with well-established cytotoxic effects should be included.
-
Doxorubicin: A widely used chemotherapeutic agent that induces DNA damage and apoptosis.
-
Paclitaxel: A microtubule-stabilizing agent that causes cell cycle arrest and apoptosis.
-
Unraveling the "How": Mechanistic Controls
Once the biological activity of this compound has been established, mechanistic controls are crucial for elucidating its mode of action. These experiments are designed to confirm that the compound is acting via the hypothesized mechanism.
-
Target Engagement Assays: These assays directly measure the interaction of the compound with its putative target protein.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Isothermal Titration Calorimetry (ITC): A biophysical technique that directly measures the heat changes associated with binding, providing thermodynamic parameters of the interaction.
-
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein can help validate that the compound's effects are target-dependent. If the cells become resistant to the compound after target knockdown, it provides strong evidence for on-target activity.
-
Rescue Experiments: If the compound's effect is due to the inhibition of a specific pathway, it may be possible to "rescue" the phenotype by adding back a downstream component of that pathway.
Experimental Protocols: A Practical Guide
The following are detailed protocols for key experiments in the evaluation of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, the chosen negative control(s) (vehicle and/or inactive analog), and a positive control cytotoxic agent (e.g., Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound, a negative control, and a known kinase inhibitor (positive control).
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase to allow for substrate phosphorylation.
-
Detection: The method of detection will depend on the assay format. Common methods include:
-
Radioisotope-based assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: Determine the IC50 value of the compound for the target kinase.
Data Presentation: A Comparative Overview
Table 1: Comparative Cytotoxicity of this compound and Control Compounds
| Compound | Target/Mechanism | Cell Line (e.g., A549) IC50 (µM) |
| This compound | Putative Kinase Inhibitor | [Insert Experimental Value] |
| Negative Control (Inactive Analog) | Structurally Similar, Inactive | > 100 (or highest conc. tested) |
| Vehicle Control (DMSO) | Solvent | No effect |
| Positive Control (Doxorubicin) | DNA Intercalator, Topo II Inhibitor | [Insert Literature/Experimental Value] |
Table 2: Comparative Kinase Inhibitory Activity
| Compound | Target Kinase (e.g., EGFR) IC50 (nM) |
| This compound | [Insert Experimental Value] |
| Negative Control (Inactive Analog) | > 10,000 (or highest conc. tested) |
| Positive Control (Bosutinib) | [Insert Literature/Experimental Value] |
Visualizing the Path to Validation
Diagrams can effectively illustrate the experimental workflow and the logic behind the control strategy.
.dot
Caption: Experimental workflow for the validation of this compound.
.dot
Caption: Logical framework for the use of controls in research.
Conclusion: The Unwavering Commitment to Scientific Truth
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Targeting cancer with kinase inhibitors [jci.org]
- 10. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Fluoroquinolin-2-amine with Other Biologically Active Quinolines: A Guide for Drug Discovery Professionals
The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its versatile and potent biological activities. This guide offers an in-depth comparative analysis of 8-Fluoroquinolin-2-amine, a promising but less-studied derivative, against a panel of well-characterized quinoline-based compounds. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating this important class of heterocyclic compounds.
Introduction to the Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a wide array of natural products and synthetic compounds with significant therapeutic value. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[3] This guide will focus on a comparative analysis of this compound, highlighting its potential by drawing parallels with established quinoline derivatives.
Physicochemical Properties: A Key Determinant of Biological Activity
The physicochemical properties of a drug candidate are critical in determining its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4] Properties such as lipophilicity (LogP), molecular weight, and polar surface area (pKa) play a pivotal role in a molecule's ability to traverse biological membranes and interact with its target.
While experimental data for this compound is not extensively available in the public domain, computational methods can provide valuable predictions. A comparative summary of the physicochemical properties of this compound and other notable quinoline derivatives is presented below.
Table 1: Comparative Physicochemical Properties of Selected Quinolines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (most basic) |
| This compound | C₉H₇FN₂ | 162.17 | 1.85 | 4.2 |
| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | 4.63 | 10.2 |
| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 331.34 | 0.28 | 8.7 |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 1.96 | 9.8 |
Note: Predicted values for this compound were obtained using in silico tools. Experimental values for comparator compounds are cited where available.[5][6][7][8][9]
Comparative Analysis of Biological Activity
The true potential of a novel compound is unveiled through a rigorous comparison of its biological activity against established agents. This section will explore the anticancer and antimicrobial activities of quinoline derivatives, providing a framework for evaluating this compound.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell growth and survival.[10]
Table 2: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Selected Quinoline Derivatives
| Compound | HeLa (Cervical) | PC-3 (Prostate) | MCF-7 (Breast) | A549 (Lung) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| 2-(4-fluorophenyl)quinolin-7-amine | 10.2 | 15.8 | 24.1 | - | BenchChem |
| 6,8-Difluoro-2-methylquinolin-4-amine | - | - | - | >100 | BenchChem |
| Doxorubicin (Control) | 0.05 | 0.1 | 0.2 | 0.08 | General Knowledge |
The data in Table 2 illustrates the varying potencies of different quinoline derivatives against several cancer cell lines. The cytotoxic potential is highly dependent on the substitution pattern on the quinoline core.
Mechanism of Anticancer Action
The anticancer effects of many quinoline derivatives are attributed to their ability to interfere with fundamental cellular processes. A proposed general mechanism involves the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair. This leads to DNA damage and the induction of apoptosis.
References
- 1. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]
- 2. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the In Vivo Validation of 8-Fluoroquinolin-2-amine: A Comparative Study in a Xenograft Model of Colon Cancer
This guide provides a comprehensive framework for transitioning the promising in vitro anticancer findings of 8-Fluoroquinolin-2-amine into a robust in vivo validation model. We will objectively compare its potential performance against a standard-of-care therapeutic, 5-Fluorouracil (5-FU), grounding our experimental design in established methodologies for drug development. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of preclinical cancer models.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] Specifically, the 2-aminoquinoline class, to which this compound belongs, has been shown to exhibit cytotoxic effects against various cancer cell lines, often by modulating critical signaling pathways like PI3K/Akt/mTOR.[2] Furthermore, the inclusion of a fluorine atom, as seen in other quinoline-based anticancer agents, can enhance metabolic stability and cell permeability, potentially leading to improved efficacy.[3][4]
This guide is predicated on a hypothetical, yet plausible, in vitro discovery: that this compound has demonstrated significant cytotoxic activity against the HCT-116 human colon carcinoma cell line. Our objective is to design a definitive in vivo experiment to validate this activity, assess systemic toxicity, and provide a direct comparison with an established clinical agent.
The Rationale: From In Vitro Promise to In Vivo Proof
The decision to advance a compound from cell culture to an animal model is a critical step in the drug discovery pipeline. While in vitro assays provide essential data on a compound's direct effects on cancer cells, they cannot predict its behavior in a complex biological system. An in vivo study is indispensable for understanding a drug's:
-
Pharmacokinetics (PK): How the compound is absorbed, distributed, metabolized, and excreted (ADME).
-
Pharmacodynamics (PD): The drug's effect on the tumor in its native microenvironment and on the host.
-
Efficacy: The real-world ability to inhibit tumor growth.
-
Toxicity: Potential adverse effects on the whole organism.
For this study, we select the subcutaneous HCT-116 human colon cancer xenograft model in immunodeficient mice. This is a widely accepted and well-characterized model that allows for the direct assessment of a compound's anti-tumor activity on human cancer cells.[5][6]
Experimental Design: A Head-to-Head Comparison
The core of this guide is a comparative study to evaluate the efficacy and safety of this compound against both a vehicle control (to establish baseline tumor growth) and a standard-of-care therapy, 5-Fluorouracil (5-FU).
Caption: Workflow for In Vivo Validation of this compound.
A. Cell Culture and Animal Model
-
Cell Maintenance: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Acclimatization: Use female athymic nude mice (4-6 weeks old). Allow them to acclimatize for one week before the experiment.
-
Tumor Implantation: Harvest HCT-116 cells during the logarithmic growth phase. Resuspend cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²)/2.
B. Treatment Phase
-
Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomly assign mice into four treatment groups (n=8-10 per group).
-
Compound Preparation:
-
Vehicle: Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
This compound: Prepare two dose concentrations (e.g., 25 mg/kg and 50 mg/kg) in the vehicle solution. The selection of these doses should ideally be informed by preliminary maximum tolerated dose (MTD) studies.
-
5-Fluorouracil (5-FU): Prepare a 20 mg/kg solution in sterile saline.
-
-
Dosing Regimen: Administer the respective treatments once daily via intraperitoneal (i.p.) injection for 21 consecutive days.
-
Monitoring:
-
Measure tumor volume and mouse body weight every other day.
-
Observe mice daily for any clinical signs of toxicity (e.g., ruffled fur, lethargy, loss of appetite).
-
C. Endpoint Analysis
-
Study Termination: At day 21 (or when tumors in the control group reach the predetermined endpoint), euthanize all mice.
-
Tumor Excision and Measurement: Excise the tumors and record their final weight.
-
Tissue Processing:
-
Immediately snap-freeze a portion of each tumor in liquid nitrogen for subsequent molecular analysis (Western blot).
-
Fix the remaining tumor portion in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, Ki-67 for proliferation).
-
Data Presentation and Interpretation
Quantitative data should be meticulously recorded and summarized for clear comparison.
Table 1: Comparative Efficacy and Toxicity
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle Control | - | Data | Data | 0% | Data |
| This compound | 25 | Data | Data | Data | Data |
| This compound | 50 | Data | Data | Data | Data |
| 5-Fluorouracil (5-FU) | 20 | Data | Data | Data | Data |
TGI (%) is calculated as [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
Mechanistic Validation: Confirming the Target In Vivo
Based on the known activities of related 2-aminoquinoline compounds, we hypothesize that this compound inhibits the PI3K/Akt signaling pathway.[2] This can be validated by analyzing the excised tumor tissues.
Caption: Hypothesized PI3K/Akt Signaling Pathway Inhibition.
-
Protein Extraction: Homogenize snap-frozen tumor samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 30-50 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against key pathway proteins: phospho-Akt (Ser473), total-Akt, phospho-mTOR, total-mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL detection system to visualize bands.
Expected Outcome: Tumors from mice treated with effective doses of this compound should show a significant reduction in the levels of phosphorylated Akt and mTOR compared to tumors from the vehicle control group, confirming on-target activity in vivo.
Conclusion and Future Directions
This guide outlines a rigorous and comparative methodology for the in vivo validation of this compound. Successful results—demonstrated by significant tumor growth inhibition, acceptable toxicity profile, and confirmed on-target pathway modulation—would provide strong evidence for its potential as a novel anticancer agent. Such findings would justify further preclinical development, including more extensive toxicology studies, pharmacokinetic profiling, and evaluation in orthotopic or patient-derived xenograft (PDX) models to more closely mimic human disease. The broad activity of quinoline derivatives also suggests potential for future studies against other cancers or as antimicrobial agents.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 8-Fluoroquinolin-2-amine Against Standard Compounds
Introduction: Contextualizing 8-Fluoroquinolin-2-amine in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[3][4][5] The introduction of a fluorine atom, particularly in the context of fluoroquinolones, has historically led to significant enhancements in potency and pharmacokinetic profiles, primarily by improving cell membrane permeability and target enzyme inhibition.[]
This compound is a contemporary derivative within this privileged class. As a bioactive heterocycle, it serves as a critical building block in the synthesis of novel kinase inhibitors for targeted cancer therapy and as a scaffold for new antimicrobial agents.[7] For researchers and drug development professionals, the crucial next step beyond synthesis is rigorous, objective performance evaluation.
This guide provides a comprehensive framework for benchmarking this compound. We will move beyond simple data reporting to explain the causality behind experimental design, ensuring that the described protocols are self-validating systems. The objective is to equip scientists with the necessary methodologies to accurately assess the compound's potential in two primary therapeutic areas: antibacterial and anticancer applications.
Pillar 1: Elucidating the Mechanistic Hypothesis
The biological activity of this compound is hypothesized to stem from its structural similarity to fluoroquinolone antibiotics. The primary mechanism of action for this class of drugs is the direct inhibition of bacterial DNA synthesis.[8] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9][10]
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division.
Fluoroquinolones stabilize the transient, covalent complex formed between these enzymes and DNA, which contains cleaved DNA strands.[8][9] This ternary drug-enzyme-DNA complex physically obstructs the movement of the replication fork, leading to a cascade of events including the cessation of DNA synthesis and the generation of double-strand breaks, ultimately resulting in rapid, concentration-dependent bacterial cell death.[8][11] The fluorine atom at the C-6 position (analogous to the C-8 position in our subject compound's quinoline numbering) is known to enhance the inhibition of these enzymes.[]
In the context of anticancer activity, quinoline derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.[7][12] The benchmarking strategy must therefore employ assays that can quantitatively measure outcomes related to both of these potential mechanisms.
Caption: Hypothesized antibacterial mechanism of this compound.
Pillar 2: Benchmarking Antibacterial Efficacy
To evaluate the antibacterial potential of this compound, we must compare it to established, clinically relevant fluoroquinolones. This provides a direct measure of its relative potency and spectrum of activity.
Rationale for Standard Compound Selection
-
Ciprofloxacin: An older, second-generation fluoroquinolone with potent activity, particularly against Gram-negative bacteria.[10] It serves as a robust, widely recognized benchmark.
-
Levofloxacin: A newer, third-generation fluoroquinolone with an expanded spectrum of activity that includes improved efficacy against Gram-positive bacteria, such as Streptococcus pneumoniae.[11][13]
Comparing our test compound to both Ciprofloxacin and Levofloxacin allows for a nuanced understanding of its profile, indicating whether its activity more closely resembles that of older or newer agents in this class.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Workflow Diagram
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Reagents and Media:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions and sterilize.
-
Prepare stock solutions of this compound, Ciprofloxacin, and Levofloxacin at 1 mg/mL in a suitable solvent (e.g., DMSO), ensuring complete dissolution.
-
-
Preparation of Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) from a fresh agar plate.[15]
-
Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the appropriate volume of the final inoculum to wells 1 through 11 to reach the target concentration. Do not inoculate well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Data Interpretation:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Data Summary: Comparative Antibacterial Potency
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| This compound | [Experimental Data] | [Experimental Data] |
| Ciprofloxacin (Standard) | 0.5 - 2.0 | 0.015 - 0.12 |
| Levofloxacin (Standard) | 0.25 - 1.0 | 0.03 - 0.12 |
Note: Data for standard compounds represent typical ranges found in literature and should be run in parallel for direct comparison.
Pillar 3: Benchmarking Anticancer Cytotoxicity and Selectivity
The evaluation of a potential anticancer agent requires a two-fold assessment: its potency against cancer cells and its selectivity, meaning a reduced effect on healthy, non-cancerous cells.
Rationale for Standard Compound and Cell Line Selection
-
Standard Compound (Doxorubicin): A widely used and potent chemotherapeutic agent that acts as a topoisomerase II inhibitor and DNA intercalator.[17] It is a gold-standard positive control in cytotoxicity assays, providing a high bar for efficacy.
-
Cancer Cell Line (HCT-116): A human colon cancer cell line that is well-characterized and commonly used in anticancer drug screening.[18]
-
Non-Cancerous Cell Line (NHDF-Neo): Normal Human Dermal Fibroblasts. Using a primary cell line like this is crucial for assessing the compound's general cytotoxicity and determining a therapeutic window.[19]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[12]
Workflow Diagram
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HCT-116 and NHDF-Neo cells in their recommended media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.
-
Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration that inhibits 50% of cell viability.
-
Data Summary: Comparative Cytotoxicity and Selectivity
| Compound | HCT-116 (Cancer) IC₅₀ (µM) | NHDF-Neo (Non-Cancerous) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| This compound | [Experimental Data] | [Experimental Data] | [Calculate] |
| Doxorubicin (Standard) | ~0.1 - 1.0 | ~0.5 - 5.0 | ~5-10 |
¹Selectivity Index (SI) = IC₅₀ (Non-Cancerous) / IC₅₀ (Cancer). A higher SI value indicates greater selectivity for cancer cells.
Conclusion
This guide outlines a scientifically rigorous and logically structured approach to benchmarking this compound. By employing standardized assays and comparing against clinically relevant compounds like Ciprofloxacin, Levofloxacin, and Doxorubicin, researchers can generate robust, comparable data. The dual-pathway evaluation—assessing both antibacterial and anticancer potential—provides a comprehensive profile of the compound's bioactivity. The emphasis on including non-cancerous cell lines for selectivity assessment is a critical step in translating promising in-vitro results into viable therapeutic leads. The methodologies and rationales presented herein serve as a foundational template for the continued exploration of novel quinoline derivatives in drug discovery.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells [mdpi.com]
- 19. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy and Potency of 8-Fluoroquinolin-2-amine Analogs as Anticancer Agents
This guide provides a comprehensive comparison of the efficacy and potency of 8-Fluoroquinolin-2-amine analogs, a promising class of compounds in the landscape of cancer therapeutics. Drawing from a synthesis of recent studies, this document is intended for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore the potential of these molecules.
The Rationale for this compound Analogs in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] Its rigid, planar structure allows for effective interaction with various biological targets. The introduction of a fluorine atom at the 8-position and an amine group at the 2-position of the quinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn influences its pharmacokinetic profile and target engagement.[2] Fluorine, in particular, can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The 2-amino group provides a key point for further derivatization to optimize potency and selectivity.
Efficacy and Potency: A Comparative Analysis
While a direct head-to-head study of a comprehensive series of this compound analogs is not yet available in the public domain, we can synthesize data from various studies on related quinoline derivatives to infer structure-activity relationships and compare potencies. The following table summarizes the anticancer activity of various quinoline analogs, providing a basis for understanding the impact of different substitutions.
| Compound Class | Specific Analog (if specified) | Target/Cell Line | Potency (IC50/GI50) | Reference |
| Fluoroquinolone Analogs | Novel derivatives from Ciprofloxacin | NCI-60 Cell Lines | 4-12 fold more cytotoxic than Etoposide | [3] |
| Quinoline-based Dihydrazones | Compound 3c | MCF-7 (Breast Cancer) | 7.05 µM | [4] |
| Quinoline-based Dihydrazones | Compound 3b | MCF-7 (Breast Cancer) | 7.016 µM | [4] |
| Aminodihydroquinoline Analogs | Compound 5f and 5h | MDA-MB-231 (Breast Cancer) | ~2 µM (serum-free) | [5] |
| Substituted Quinolines | 6-bromotetrahydroquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2–50 µg/ml | [6] |
| HDAC Inhibitor | CHR-3996 (a 6-Fluoroquinolin-2-yl derivative) | HDAC1, 2, 3 | <100 nM | [7] |
| HDAC Inhibitor | CHR-3996 | HCT-116 (Colon Cancer) | 72 nM (GI50) | [7] |
Key Insights from the Data:
-
Fluorine Substitution: The introduction of a fluorine atom, as seen in the fluoroquinolone analogs and the HDAC inhibitor CHR-3996, is associated with high potency.[3][7] CHR-3996, a derivative containing a 6-fluoroquinolin-2-yl moiety, demonstrates nanomolar efficacy against its target enzymes and cancer cell lines.[7] This suggests that a fluorine atom on the quinoline ring, including at the 8-position, is a favorable modification for enhancing anticancer activity.
-
Amino Group and its Substituents: The presence of an amino group, particularly when substituted, is crucial for activity. In aminodihydroquinoline analogs, dialkylaminoethyl substituents on the dihydroquinoline ring were found to be important for their cytotoxic effects.[5]
-
Mechanism of Action: Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest.[3][5] Some quinoline-based compounds have also been identified as potent kinase inhibitors, targeting pathways such as PI3K/Akt/mTOR.[1]
Structure-Activity Relationship (SAR) of Aminoquinoline Analogs
The biological activity of aminoquinoline derivatives is highly dependent on the substitution pattern on the quinoline ring and the nature of the side chain attached to the amino group.
References
- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
